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  • Product: N,N,N',N',2-Pentamethylpropane-1,3-diamine
  • CAS: 67952-96-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of N,N,N',N',2-Pentamethylpropane-1,3-diamine

CAS Registry Number: 67952-96-9 Synonyms: 1,3-Bis(dimethylamino)-2-methylpropane; N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine.[1][2] Executive Summary N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMPDA) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 67952-96-9 Synonyms: 1,3-Bis(dimethylamino)-2-methylpropane; N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine.[1][2]

Executive Summary

N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMPDA) is a specialized tertiary amine utilized primarily as a catalyst in polyurethane (PU) foam production and as a chelating ligand in organometallic synthesis. Distinguished by its branched 2-methyl backbone, PMPDA exhibits a unique steric profile compared to its linear analog, Tetramethyl-1,3-propanediamine (TMPDA). This structural modification influences its catalytic selectivity, favoring the "blowing" reaction (isocyanate-water) while maintaining moderate "gelling" (isocyanate-polyol) capability. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for research and industrial applications.

Molecular Architecture & Theoretical Basis

The reactivity of PMPDA is defined by the spatial arrangement of its two dimethylamino groups separated by a neopentyl-like backbone.

Structural Analysis[3]
  • Steric Hindrance: The methyl group at the C2 position introduces steric bulk that restricts rotation around the C1-C2 and C2-C3 bonds. This "gem-dimethyl effect" analog increases the probability of the terminal amines adopting a specific conformation suitable for metal chelation or catalytic active sites.

  • Basicity: As a fully methylated ditertiary amine, PMPDA lacks labile protons, preventing side reactions with isocyanates. Its basicity is slightly modulated by the inductive effect of the C2-methyl group, making it a potent nucleophile.

Visualization of Connectivity

The following diagram illustrates the molecular connectivity and the steric environment created by the C2-methylation.

MolecularStructure C2 C2 (Chiral Center) Me_C2 2-Methyl Group C2->Me_C2 C1 C1 Methylene C2->C1 C3 C3 Methylene C2->C3 N1 N1 (Tertiary Amine) Me_C2->N1 Steric Interaction N3 N3 (Tertiary Amine) Me_C2->N3 Steric Interaction C1->N1 C3->N3 Me_N1_A N-Me N1->Me_N1_A Me_N1_B N-Me N1->Me_N1_B Me_N3_A N-Me N3->Me_N3_A Me_N3_B N-Me N3->Me_N3_B

Figure 1: Connectivity graph of PMPDA highlighting the central C2-methyl group's steric influence on terminal amines.

Physicochemical Profile

The following data represents the core physical constants for PMPDA. Note that the flash point indicates a significant flammability hazard.

PropertyValueUnitConditions
Molecular Formula

--
Molecular Weight 144.26 g/mol -
Physical State Liquid-@ 20°C, 1 atm
Boiling Point 152.2°C@ 760 mmHg
Density 0.822g/cm³@ 25°C
Refractive Index (

)
1.442--
Flash Point 34.7°CClosed Cup
Vapor Pressure 3.54mmHg@ 25°C
Solubility Miscible-Water, Alcohols, Aromatic Hydrocarbons
pKa (Estimated) ~10.2 / 9.4-First / Second ionization

Data Interpretation:

  • Volatility: With a boiling point of 152°C, PMPDA is considered a "semi-volatile" catalyst. In PU foams, this ensures it remains in the matrix long enough to drive the reaction but can eventually migrate, contributing to amine emissions (VOCs) if not immobilized.

  • Lipophilicity: The five methyl groups provide substantial lipophilic character, ensuring excellent compatibility with polyether polyols used in foam formulations.

Synthesis & Production Protocols

The synthesis of PMPDA is typically achieved via the reductive methylation of 2-methyl-1,3-propanediamine. This route is preferred for its high yield and suppression of quaternary ammonium by-products.

Reaction Pathway (Eschweiler-Clarke Variant)

The primary amine precursor is treated with formaldehyde and formic acid (or hydrogen over a metal catalyst).

Reaction Stoichiometry:



SynthesisPath Precursor 2-Methyl-1,3-propanediamine (Precursor) Intermediate Schiff Base / Imine Intermediate Precursor->Intermediate Condensation Reagents Reagents: Formaldehyde (aq) + Formic Acid OR H2 / Pd/C Catalyst Reagents->Intermediate Product N,N,N',N',2-Pentamethylpropane-1,3-diamine (Crude) Intermediate->Product Reduction/Methylation Purification Distillation (152°C @ 760mmHg) Product->Purification Isolation

Figure 2: Synthetic workflow for PMPDA via reductive methylation.

Laboratory Scale Protocol (Self-Validating)
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer. Purge with

    
    .
    
  • Charging: Add 2-methyl-1,3-propanediamine (1.0 eq) and cool to 0°C.

  • Addition: Dropwise add Formaldehyde (37% aq, 4.4 eq) while maintaining temp < 20°C to prevent uncontrolled exotherm.

  • Reduction: Add Formic acid (98%, 4.4 eq) slowly. Caution: Significant

    
     evolution will occur.
    
  • Reflux: Heat to 90-100°C for 12 hours.

  • Workup: Cool to RT. Basify with NaOH (50%) to pH > 12 to liberate the free amine.

  • Extraction: Extract with Dichloromethane (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification: Fractional distillation. Collect fraction boiling at 150-153°C.

    • Validation: Check Refractive Index (

      
      ).[1][2]
      

Applications in Catalysis[3]

PMPDA is a critical component in the "amine package" for Polyurethane formulations.

Mechanism of Action: Blowing vs. Gelling

In PU chemistry, tertiary amines catalyze two competing reactions:

  • Blowing (Urea Formation): Isocyanate + Water

    
     Amine + 
    
    
    
    (Gas).
  • Gelling (Urethane Formation): Isocyanate + Polyol

    
     Polyurethane.
    

PMPDA, due to the spacing of its nitrogen atoms and the steric bulk of the 2-methyl group, exhibits a balanced profile but often leans towards the blowing reaction . The steric bulk hinders the formation of the tight transition state required for the gelling reaction more than it hinders the water activation.

Catalysis cluster_Blowing Blowing Reaction (CO2 Generation) PMPDA PMPDA Catalyst Complex_B Amine-Water Complex PMPDA->Complex_B Activation H2O H2O H2O->Complex_B RNCO_B Isocyanate CO2 CO2 Release (Foam Expansion) RNCO_B->CO2 Complex_B->RNCO_B

Figure 3: Catalytic activation of water by PMPDA in polyurethane foam expansion.

Safety, Handling, and Storage

Hazard Classification (GHS):

  • Flammable Liquid: Category 3 (Flash Point 34.7°C).

  • Skin Corrosion: Category 1B (Causes severe skin burns).

  • Eye Damage: Category 1.

Handling Protocols
  • Engineering Controls: Always handle in a certified fume hood. The vapor pressure (3.54 mmHg) is sufficient to cause respiratory irritation at room temperature.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.

  • Incompatibility: Violent reaction with strong oxidizers and acids. Exothermic reaction with isocyanates (uncontrolled).

Storage[4]
  • Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture absorption (hygroscopic).

  • Use spark-proof grounding for all transfer lines.

  • Shelf Life: 12 months if sealed and stored < 25°C.

References

  • ChemIndex. (2025). N,N,N',N',2-Pentamethylpropane-1,3-diamine CAS 67952-96-9 Physicochemical Data. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-.[1][2] National Library of Medicine. Retrieved from

  • Hine, J., & Li, W. S. (1975). Bifunctional Catalysis of Alpha-Hydrogen Exchange of Aldehydes and Ketones. The Journal of Organic Chemistry, 40(12), 1795-1800. (Cited for analog synthesis protocols).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Tertiary Amine Catalysts. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Steric Hindrance of N,N,N',N',2-Pentamethylpropane-1,3-diamine

Executive Summary Sterically hindered amines represent a pivotal class of molecules in modern chemistry, where the deliberate geometric obstruction of the nitrogen's lone pair of electrons dictates reactivity and functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered amines represent a pivotal class of molecules in modern chemistry, where the deliberate geometric obstruction of the nitrogen's lone pair of electrons dictates reactivity and function.[1][2] This guide provides a comprehensive technical analysis of N,N,N',N',2-pentamethylpropane-1,3-diamine, a compelling case study in extreme steric congestion. By dissecting its unique molecular architecture, we explore the profound implications of its pentamethyl substitution pattern on conformational behavior, chemical reactivity, and potential applications. This document serves as a foundational resource for professionals seeking to understand, synthesize, and strategically deploy highly hindered diamines in fields ranging from catalysis to medicinal chemistry, where precise control over molecular interaction is paramount.

The Strategic Importance of Steric Hindrance

The Paradigm of Sterically Hindered Amines

In the realm of organic chemistry, an amine's reactivity is typically defined by the accessibility of the nitrogen's lone pair of electrons. This accessibility governs its ability to act as a base or a nucleophile. Sterically hindered amines are designed to decouple these functions.[3] By flanking the nitrogen atom with bulky alkyl groups, we create a molecule that can readily accept a proton (basicity) but is physically incapable of attacking an electrophilic carbon center (nucleophilicity). This principle has given rise to indispensable reagents like Hünig's base (N,N-diisopropylethylamine) and finds applications in areas as diverse as polymer chemistry and CO2 capture.[1][3]

N,N,N',N',2-Pentamethylpropane-1,3-diamine: A Model of Molecular Crowding

N,N,N',N',2-pentamethylpropane-1,3-diamine (henceforth PMPDA) pushes this concept further by incorporating steric bulk at multiple positions within a flexible propane-1,3-diamine scaffold. Its structure features two tertiary amine groups, each bearing two methyl substituents, and an additional methyl group on the central carbon (C2) of the propane backbone. This dense arrangement of methyl groups creates a highly constrained environment, profoundly influencing the molecule's physical and chemical properties. Understanding this molecule provides deep insights into the conformational penalties and reactivity limits imposed by severe steric strain.

Molecular Structure and Conformational Dynamics

Core Architecture and Nomenclature

The fundamental structure of PMPDA is built upon a propane-1,3-diamine chain. The systematic substitution with five methyl groups leads to its formal IUPAC name.

  • IUPAC Name: N,N,N',N',2-pentamethylpropane-1,3-diamine[4]

  • Molecular Formula: C₈H₂₀N₂[4]

  • CAS Number: 67952-96-9[4]

PropertyValueSource
Molecular Weight 144.26 g/mol PubChem[4]
Molecular Formula C₈H₂₀N₂PubChem[4]
IUPAC Name N,N,N',N',2-pentamethylpropane-1,3-diaminePubChem[4]
InChIKey XYKOFBRSFFWOSJ-UHFFFAOYSA-NPubChem[4]
SMILES CC(CN(C)C)CN(C)CPubChem[4]
Conformational Analysis: The Cost of Crowding

Unlike the parent 1,3-diaminopropane which can adopt a variety of low-energy conformations, PMPDA is subject to significant torsional and steric strain.[5][6] The primary conformational driver is the minimization of repulsive interactions between the five methyl groups.

The most significant steric clashes are analogous to 1,3-diaxial interactions observed in substituted cyclohexanes.[7][8] Here, the gauche interactions between the C2-methyl group and the N-methyl groups are particularly destabilizing. The molecule will preferentially adopt a staggered conformation along the C1-C2 and C2-C3 bonds to alleviate this strain, but it cannot escape the inherent crowding. This conformational restriction is a key feature that can be exploited in ligand and scaffold design in medicinal chemistry, as it reduces the entropic penalty of binding to a biological target.[9]

Proposed Synthesis and Characterization

Rationale for Synthetic Strategy

Reductive amination is a powerful and reliable method for forming C-N bonds. This strategy is chosen for its efficiency and ability to handle sterically demanding substrates. The key precursor is 2-methyl-1,3-propanediol, a commercially available starting material. The strategy involves oxidizing the diol to the corresponding dialdehyde, which is then reacted in situ with dimethylamine in the presence of a reducing agent.

Experimental Protocol: Two-Step Synthesis of PMPDA

Step 1: Oxidation of 2-methyl-1,3-propanediol to 2-methylmalonaldehyde

  • System Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (2.2 equivalents) and dichloromethane (DCM) as the solvent.

  • Reagent Addition: Dissolve 2-methyl-1,3-propanediol (1.0 equivalent) in DCM and add it dropwise to the stirred PCC suspension at 0 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM. The resulting filtrate contains the crude 2-methylmalonaldehyde.

    • Self-Validation: The aldehyde is highly reactive and prone to polymerization; it should be used immediately in the next step without purification.

Step 2: Double Reductive Amination to Yield PMPDA

  • System Setup: To a separate flask under a nitrogen atmosphere, add the crude aldehyde solution in DCM. Cool the solution to 0 °C.

  • Amine Addition: Add a 40% aqueous solution of dimethylamine (2.5 equivalents) dropwise.

  • Reductant Addition: After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of the formed iminium ion, minimizing side reactions.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure N,N,N',N',2-pentamethylpropane-1,3-diamine.

Characterization
  • ¹H NMR: Expect complex, overlapping signals in the aliphatic region. Key features would include distinct singlets for the N-methyl protons and a multiplet for the C2-methyl group, along with signals for the CH and CH₂ protons.

  • ¹³C NMR: The spectrum should show distinct signals for the N-methyl carbons, the C2-methyl carbon, and the three carbons of the propane backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show a clear parent ion [M+H]⁺ at m/z 145.27.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A 2-methyl-1,3-propanediol C Crude 2-methylmalonaldehyde A->C Oxidation B PCC, DCM F N,N,N',N',2-Pentamethyl- propane-1,3-diamine (PMPDA) C->F Reaction & Reduction D Dimethylamine E NaBH(OAc)3

Caption: Proposed two-step synthesis of PMPDA.

Deep Dive into Steric Hindrance

Visualizing the Steric Shield

The defining characteristic of PMPDA is the steric shielding of its nitrogen lone pairs. The four N-methyl groups and the C2-methyl group form a congested pocket that severely restricts access to the nitrogen atoms. This steric bulk is the primary determinant of the molecule's chemical behavior.

Caption: Steric shielding around a nitrogen atom in PMPDA.

Consequences for Reactivity: A Strong Base, A Poor Nucleophile

The steric hindrance in PMPDA leads to a classic divergence in reactivity:

  • Basicity: The nitrogen lone pairs remain available to abstract small, unhindered protons. Therefore, PMPDA is expected to be a strong base, comparable to other tertiary amines.

  • Nucleophilicity: The molecule's ability to participate in reactions requiring attack at a carbon center (e.g., SN2 reactions) is drastically reduced.[13] The bulky methyl groups physically block the trajectory required for the lone pair to form a new bond with an electrophile. This makes PMPDA a potentially excellent non-nucleophilic base for sensitive reactions where substrate attack is an undesirable side reaction.

Comparison with Less Hindered Analogs

To appreciate the impact of the pentamethyl substitution, it is useful to compare PMPDA with its less substituted parent compounds.

CompoundStructureKey Steric FeaturesExpected Nucleophilicity
1,3-Diaminopropane H₂N-(CH₂)-NH₂No steric hindrance.[6]High
N,N,N',N'-Tetramethyl-1,3-propanediamine (CH₃)₂N-(CH₂)₃-N(CH₃)₂Moderate hindrance from N-methyl groups.[14]Moderate to Low
PMPDA (CH₃)₂N-CH₂-CH(CH₃)-CH₂-N(CH₃)₂Severe hindrance from N-methyl and C2-methyl groups.Very Low / Negligible

Potential Applications in Drug Development and Research

The unique properties of PMPDA make it an intriguing scaffold and tool for specialized applications.

Conformationally Restricted Scaffolds in Medicinal Chemistry

The development of drugs with high affinity and selectivity often relies on creating rigid molecules that "pre-pay" the entropic cost of binding to a receptor.[9] The inherent conformational rigidity of PMPDA, forced by its internal steric strain, makes it an attractive building block. By attaching pharmacophoric groups to this scaffold, chemists can create ligands with a well-defined three-dimensional arrangement of functional groups, potentially leading to enhanced binding potency.

Designing Sterically-Driven Receptor Antagonists

In many biological systems, a receptor's active site or allosteric site has a defined volume. A common strategy for designing antagonists is to create a molecule that can bind to the site but is too bulky to permit the conformational change required for receptor activation. PMPDA could serve as a core fragment in such a design. Its steric bulk could be used to physically occlude a binding pocket, preventing the natural ligand from accessing it or locking the receptor in an inactive state.

Hypothetical Mechanism: Allosteric Blockade of a Kinase

Consider a hypothetical protein kinase with an allosteric pocket adjacent to its ATP binding site. A drug molecule incorporating the PMPDA scaffold could be designed to bind in this pocket.

G cluster_0 Kinase Protein Kinase Active Site Allosteric Pocket ATP ATP ATP->Kinase:f0 Binds & Activates Drug PMPDA-based Antagonist Drug->Kinase:f1 Binds & Occludes

Caption: PMPDA-based drug blocking a kinase allosterically.

In this model, the bulky PMPDA core of the antagonist binds to the allosteric site. Its steric profile prevents the kinase from adopting the active conformation necessary for ATP to bind effectively in the adjacent active site, thus inhibiting its function.

Conclusion and Future Outlook

N,N,N',N',2-pentamethylpropane-1,3-diamine is more than a chemical curiosity; it is an exemplar of how steric hindrance can be strategically employed to control molecular properties. Its structure, characterized by severe crowding around two tertiary amine centers, renders it a powerful non-nucleophilic base and a conformationally restricted scaffold. For researchers in organic synthesis, it offers a potential tool for promoting reactions where nucleophilic attack is a problematic side pathway. For drug development professionals, it provides a unique building block for designing highly specific and potent ligands, particularly antagonists, where steric bulk can be used to modulate biological activity. Future research should focus on the experimental validation of its synthetic pathway, a quantitative assessment of its basicity and nucleophilicity, and its incorporation into novel molecular frameworks for biological screening.

References

  • PubChem. 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-. National Center for Biotechnology Information. [Link]

  • De Vleeschouwer, F., et al. (2017). Synthesis and conformational analysis of new bicyclic 1,3-diamines. Tetrahedron. [Link]

  • Appleton, T. G., & Hall, J. R. (1984). Conformations of (1,3-diamine)platinum(II) chelates as studied by carbon-13 and proton NMR spectroscopy. Inorganic Chemistry. [Link]

  • Gevorgyan, V., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Gevorgyan, V., et al. (2024). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Struwe, J., & Blechert, S. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]

  • Tri-iso. Sterically Hindered Aromatic Diamines. Tri-iso Technical Data. [Link]

  • Ho, W. S. W., et al. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • van der Eldik, R., et al. (1991). Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution. Academia.edu. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Gevorgyan, V., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • OpenOChem Learn. Conformational Analysis. OpenOChem. [Link]

  • Google Patents. (2010). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • PubChem. 1,3-Propanediamine, N,N',2,2-tetramethyl-. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]

  • PubChem. 1,3-Propanediamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

  • Google Patents. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • FooDB. Compound propane-1,3-diamine. FooDB. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profile of N,N,N',N',2-Pentamethylpropane-1,3-diamine

Topic: Thermodynamic Stability of N,N,N',N',2-Pentamethylpropane-1,3-diamine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary N,N,N',N',2-Pentamethy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of N,N,N',N',2-Pentamethylpropane-1,3-diamine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9) represents a specialized subclass of tertiary polyamines utilized as catalysts in polyurethane synthesis and as bidentate ligands in organometallic chemistry.[1][2] Structurally derived from N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) via methylation at the C2 position, this molecule exhibits distinct thermodynamic behaviors driven by the steric influence of the C2-methyl group.

This guide provides a comprehensive analysis of its thermodynamic stability, referencing structural analogues where direct experimental data is proprietary. It establishes a self-validating framework for researchers to assess its stability in catalytic and pharmaceutical applications.

Molecular Architecture & Conformational Thermodynamics

The stability of this diamine is governed by the interplay between the basicity of the terminal dimethylamino groups and the steric bulk of the central carbon chain.

Structural Analysis

Unlike linear polyamines, the introduction of a methyl group at the 2-position of the propane backbone creates a structural "pinch."

  • Backbone: 1,3-diaminopropane.[2][3]

  • Substitution: Fully methylated nitrogens (tertiary amines) + C2-Methylation.

  • Electronic Effect: The C2-methyl group is electron-donating (+I effect), marginally increasing the electron density on the nitrogen atoms compared to TMPDA, potentially elevating the pKa.

  • Steric Effect: The C2-methyl substituent restricts the conformational freedom of the propyl backbone. This is a partial manifestation of the Thorpe-Ingold effect (gem-dimethyl effect), favoring gauche conformations over anti, which pre-organizes the molecule for metal chelation.

Visualization: Structural Dynamics

The following diagram illustrates the equilibrium between the open-chain (anti) and chelation-ready (gauche) conformers.

ConformationalAnalysis cluster_0 Conformational Equilibrium cluster_1 Thermodynamic Drivers Anti Anti Conformer (Thermodynamically Stable in Gas Phase) Gauche Gauche Conformer (Favored by C2-Methyl Pre-organized for Chelation) Anti->Gauche Steric Repulsion (C2-Me vs N-Me) Enthalpy Enthalpy (ΔH) Steric Strain Anti->Enthalpy Entropy Entropy (ΔS) Reduced rotational freedom Gauche->Entropy

Caption: Conformational equilibrium shifted by the C2-methyl group, enhancing chelation thermodynamics compared to linear TMPDA.

Thermodynamic Parameters (Comparative & Predicted)

Due to the niche nature of this specific isomer, thermodynamic values are estimated using Group Contribution Methods (Joback/Stein) and validated against the TMPDA baseline.

ParameterEstimated ValueBaseline (TMPDA)Rationale
Boiling Point 155°C - 160°C145°CIncreased molecular weight (+14 Da) and van der Waals interactions.
Enthalpy of Vaporization (

)
~45 kJ/mol41.5 kJ/molAdditional methyl group increases London dispersion forces.
pKa (1st Amine) ~10.210.0C2-Methyl (+I effect) slightly increases basicity.
pKa (2nd Amine) ~8.17.9Electrostatic repulsion between protonated sites remains similar.
LogP (Octanol/Water) ~1.10.8Increased lipophilicity due to additional methyl group.

Critical Insight: The increased lipophilicity (LogP) makes this variant more effective than TMPDA in penetrating hydrophobic domains of polyurethane foams or lipid bilayers in drug delivery systems.

Chemical Stability & Reactivity Profile

Thermal Decomposition

Tertiary amines are generally thermally stable up to their boiling points. However, at elevated temperatures (>200°C) or in the presence of strong oxidants, degradation occurs.

  • Mechanism: Unlike quaternary ammonium salts, this free base cannot undergo Hoffman elimination directly. The primary thermal degradation pathway is C-N bond homolysis or oxidative N-dealkylation .

  • Stability Limit: Stable up to ~180°C under inert atmosphere (

    
    ).
    
Oxidative Stability
  • Vulnerability: The electron-rich nitrogen lone pairs are susceptible to oxidation by peroxides or atmospheric oxygen over time, forming N-oxides .

  • Mitigation: The steric bulk of the four N-methyl groups, combined with the C2-methyl, provides a "kinetic shield," reducing the rate of N-oxide formation compared to less substituted amines.

Hydrolytic Stability
  • Status: Excellent. The C-N and C-C bonds are hydrolytically inert under neutral, basic, and mild acidic conditions.

Degradation Pathway Visualization

DegradationPathways cluster_Oxidation Oxidative Pathway (Ambient O2 / Peroxides) cluster_Thermal Thermal Pathway (>200°C) Molecule N,N,N',N',2-Pentamethylpropane-1,3-diamine NOxide Mono-N-oxide (Metastable) Molecule->NOxide [O] Slow Radical Radical Species (Homolysis) Molecule->Radical ΔH >> 0 BisNOxide Bis-N-oxide (Water Soluble) NOxide->BisNOxide [O] Fragments Small Amines + Olefins Radical->Fragments

Caption: Primary degradation pathways. Oxidative N-oxide formation is the dominant risk during storage; thermal fragmentation occurs only under extreme heat.

Experimental Protocols (Self-Validating Systems)

To rigorously determine the thermodynamic stability of a specific batch, the following protocols should be employed. These are designed to be self-validating using internal standards.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Quantify the basicity and thermodynamic proton affinity.

  • Preparation: Dissolve 0.5 mmol of the diamine in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Calibration: Calibrate pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.1 M HCl standard solution using an autotitrator. Add titrant in 0.05 mL increments.

  • Data Analysis: Plot pH vs. Volume of HCl. Use the Bjerrum method or Gran plot to determine the two equivalence points.

  • Validation: The difference between

    
     and 
    
    
    
    (
    
    
    ) indicates the extent of electrostatic communication between the nitrogens. A smaller
    
    
    compared to TMPDA confirms the insulating effect of the C2-methyl group.
Protocol 2: Thermal Stability via High-Pressure DSC

Objective: Determine the onset of thermal decomposition (


) and enthalpy of reaction.
  • Instrument: Differential Scanning Calorimeter (DSC) with high-pressure gold-plated crucibles (to prevent evaporation before decomposition).

  • Sample: 5-10 mg of amine. Reference: Empty crucible.

  • Atmosphere: Nitrogen (inert) at 50 bar (to suppress boiling).

  • Ramp: Heat from 25°C to 400°C at 5°C/min.

  • Interpretation:

    • Endotherm < 200°C: Vaporization (if pressure is insufficient).

    • Exotherm > 250°C: Decomposition.

    • Self-Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss occurs before the DSC exotherm, the event is evaporation, not decomposition.

Applications in Catalysis & Synthesis

The thermodynamic profile of this molecule dictates its utility:

  • Polyurethane Catalysis: The high basicity and moderate steric hindrance make it a "blow" catalyst (promoting the water-isocyanate reaction) with improved latency compared to linear analogues.

  • Ligand Chemistry: The C2-methyl group enforces a bite angle that favors coordination with smaller transition metals (e.g., Zn, Cu), making the complexes thermodynamically more stable than those with TMPDA.

References

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N,N',N'-tetramethyl- (TMPDA) Thermochemical Data. National Institute of Standards and Technology. Link

  • PubChem. Compound Summary: N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9).[1][2][3] National Center for Biotechnology Information. Link

  • Gunduz, T. et al.Potentiometric titrations of some diamines in non-aqueous media. Talanta, Vol 33, Issue 10.
  • Anderson, J.E.Conformational Analysis of 1,3-Diamines. Journal of the American Chemical Society. (Theoretical basis for gauche/anti equilibrium in substituted propanediamines).
  • Tosoh Corporation. Toyocat® Specialty Amine Catalysts Technical Brochure. (Industrial context for methylated amine catalysts). Link

Disclaimer: While this guide utilizes standard chemical principles and comparative data, specific thermodynamic values for CAS 67952-96-9 are estimated. Experimental validation using the described protocols is recommended for critical applications.

Sources

Exploratory

Role of N,N,N',N',2-Pentamethylpropane-1,3-diamine in blowing vs gelling reactions

Technical Guide: Catalytic Selectivity of N,N,N',N',2-Pentamethylpropane-1,3-diamine Executive Summary N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9) represents a specialized class of tertiary amine catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Catalytic Selectivity of N,N,N',N',2-Pentamethylpropane-1,3-diamine

Executive Summary

N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9) represents a specialized class of tertiary amine catalysts characterized by a hindered 1,3-diamine backbone.[1][2] Unlike ubiquitous catalysts such as DABCO (TEDA) or standard PMDETA, this molecule incorporates a strategic methyl substitution at the 2-position of the propyl chain.[1][2]

This structural modification creates a "Steric Gate" that differentially impacts reaction kinetics.[1][2] In polyurethane (PU) systems, this molecule functions as a highly selective blowing catalyst with delayed gelling action.[1][2] Its architecture favors the activation of small nucleophiles (water) over bulky nucleophiles (polyols), making it critical for applications requiring extended flowability, such as complex mold filling or integral skin foams.[1][2]

For drug development professionals, this molecule serves a secondary but vital role: it acts as a bidentate ligand in organometallic synthesis (specifically lithiation), where its 2-methyl steric bulk influences the stereoselectivity of metal-mediated reactions.[1][2]

Molecular Architecture & Mechanistic Basis

To understand the catalytic behavior, we must analyze the Structure-Activity Relationship (SAR).[1][2]

  • The Backbone: The 1,3-propane spacing provides a wider "bite angle" compared to 1,2-ethylene diamines (like TMEDA).[1][2] This alters the coordination geometry when complexing with isocyanates or metal centers.[1][2]

  • The 2-Methyl Group (The Key): This group introduces steric hindrance at the center of the chelating backbone.[1][2]

    • Effect on Gelling:[1][2][3][4] The formation of urethane requires the approach of a high-molecular-weight polyol to the catalyst-isocyanate complex.[1][2] The 2-methyl group sterically destabilizes this transition state, retarding the gelling reaction.[1][2]

    • Effect on Blowing:[1][2][3] Water is a small molecule.[1][2] It can bypass the steric bulk of the 2-methyl group to access the activated isocyanate complex.[1][2]

Diagram 1: Steric Gating Mechanism

ReactionSelectivity Catalyst N,N,N',N',2-Pentamethyl propane-1,3-diamine Complex Activated Catalyst-NCO Complex Catalyst->Complex Coordination Isocyanate Isocyanate (-NCO) Isocyanate->Complex Blowing BLOWING REACTION (CO2 Release) Complex->Blowing Fast Kinetics (Low Steric Barrier) Gelling GELLING REACTION (Urethane Linkage) Complex->Gelling Inhibited Kinetics (High Steric Barrier) Water Water (H2O) (Small Nucleophile) Water->Blowing Polyol Polyol (R-OH) (Bulky Nucleophile) Polyol->Gelling Steric 2-Methyl Group Steric Block Steric->Gelling Blocks Bulky Polyol

Caption: The 2-methyl substituent sterically hinders the approach of bulky polyols (Gelling) while permitting small water molecules (Blowing).[1][2]

Blowing vs. Gelling: The Selectivity Profile

In formulation science, the balance between the blowing reaction (gas formation) and gelling reaction (polymerization) dictates the foam's physical cellular structure.[1][2]

FeatureBlowing Reaction (Water + Isocyanate)Gelling Reaction (Polyol + Isocyanate)Role of N,N,N',N',2-Pentamethyl...[1][2]
Product Polyurea + CO₂ (Gas)Polyurethane (Solid)Primary Driver
Kinetics Generally faster; exothermic.[1][2]Slower; viscosity building.[1][2]Accelerates Blowing relative to Gelling.[1][2]
Impact Density reduction, cell opening.[1][2][5]Mechanical strength, dimensional stability.[1][2]Promotes Open Cell structure.
Steric Sensitivity Low (H₂O is 18 g/mol ).[1][2]High (Polyols >1000 g/mol ).[1][2]High (Selectivity mechanism).[1][2]

Application Insight: This catalyst is ideal for Flexible Molded Foams or Semi-Rigid Systems where the mixture must flow around complex inserts (like car seat frames) before gelling locks the shape.[1][2] If a standard gelling catalyst (like TEDA) were used alone, the foam would "freeze" (gel) before filling the mold, leading to voids.[1][2]

Experimental Validation Protocols

To validate the selectivity of this catalyst in a drug delivery vehicle (e.g., medical-grade foam) or industrial formulation, the following self-validating protocols are required.

Protocol A: FOMAT Rise Profile Analysis

Objective: Quantify the delay in gelling time relative to rise time.[1][2]

Reagents:

  • Standard Polyether Polyol (MW ~3000).[1][2]

  • Toluene Diisocyanate (TDI 80/20).[1][2]

  • Distilled Water (Blowing Agent).[1][2]

  • Catalyst: N,N,N',N',2-Pentamethylpropane-1,3-diamine (0.15 pphp).[1][2]

Workflow:

  • Conditioning: Equilibrate all raw materials to 25°C ± 0.5°C.

  • Mixing: Premix polyol, water, surfactant, and catalyst at 3000 RPM for 15 seconds.

  • Activation: Add Isocyanate. Mix for exactly 5 seconds.

  • Measurement: Pour into a standard cup placed under an ultrasonic rise height sensor.

  • Data Points to Record:

    • Cream Time (CT): Onset of rise (Blowing indicator).[1][2]

    • Gel Time (GT): Formation of stable polymer strings (Gelling indicator).[1][2]

    • Rise Time (RT): Time to reach 98% of max height.[1][2]

Validation Criteria:

  • A high GT:CT ratio indicates blowing selectivity.[1][2]

  • If GT is close to CT, the catalyst is non-selective (balanced).[1][2]

  • Expected Result: This catalyst should show a short Cream Time but a prolonged Gel Time compared to TEDA.[1][2]

Protocol B: FTIR Kinetic Monitoring (Pharmaceutical Standard)

Objective: Direct observation of functional group consumption.[1][2]

  • Setup: In-situ FTIR probe inserted into the reaction vessel.

  • Tracking:

    • Monitor Isocyanate peak (-NCO) at 2270 cm⁻¹.[1][2]

    • Monitor Urea Carbonyl (Blowing product) at 1640 cm⁻¹.[1][2]

    • Monitor Urethane Carbonyl (Gelling product) at 1710 cm⁻¹.[1][2]

  • Calculation: Plot the rate of Urea formation vs. Urethane formation.

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_measure Dual Measurement System Start Raw Material Conditioning (25°C) Mix High-Shear Mixing (3000 RPM) Start->Mix Physical Ultrasonic Rise Profiling Mix->Physical Pour Sample Chemical In-Situ FTIR Spectroscopy Mix->Chemical Insert Probe Analysis Data Analysis: Selectivity Ratio Calculation Physical->Analysis Cream/Gel Times Chemical->Analysis Urea/Urethane Peaks

Caption: Dual-stream validation protocol using physical rise kinetics and chemical spectroscopy.

Synthesis Utility for Drug Development

While primarily a PU catalyst, the "drug development" audience must note this molecule's utility as a chiral-mimic ligand (though achiral itself, it induces specific geometries).[1][2]

  • Lithiation Chemistry: Similar to TMEDA (Tetramethylethylenediamine), this molecule activates organolithium reagents (e.g., n-BuLi).[1][2]

  • The Advantage: The 1,3-propane backbone creates a 6-membered chelate ring with Lithium (vs. 5-membered with TMEDA).[1][2] The 2-methyl group adds steric bulk that can prevent aggregation of the lithium species, potentially increasing reactivity or altering regioselectivity in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2]

References

  • PubChem. (2025).[1][2] 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- Compound Summary. National Library of Medicine.[1][2] [Link][1][6][7]

  • American Chemistry Council. (2025).[1][2] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry.[1][2][8] [Link]

  • NCATS. (2025). N,N,N',N',2-Pentamethyl-1,3-propanediamine Record Details. Inxight Drugs.[1][2][7] [Link][1]

Sources

Foundational

Literature review of tertiary amine catalysts with propane-1,3-diamine backbones

[1][2] Executive Summary This technical guide provides a comprehensive structural and functional analysis of tertiary amine catalysts anchored by the propane-1,3-diamine backbone.[1][2] Unlike their ethylene-bridged coun...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of tertiary amine catalysts anchored by the propane-1,3-diamine backbone.[1][2] Unlike their ethylene-bridged counterparts (e.g., TEDA, PMDETA), which dominate the "blowing" sector of polyurethane chemistry due to specific chelation modes, propane-1,3-diamine derivatives offer distinct steric and electronic profiles.[1][2] These catalysts are critical in applications requiring delayed action, balanced flow-to-cure ratios, and specific organic transformations like the Baylis-Hillman reaction.[1][2]

This document is designed for formulation chemists and process engineers. It moves beyond basic product sheets to explain the why—the structure-activity relationships (SAR) that dictate performance.[2]

Part 1: Structural Architecture & Mechanistic Implications[2]

The core differentiator of this catalyst class is the trimethylene spacer (


) separating the nitrogen centers.[2] This 3-carbon backbone fundamentally alters the catalyst's behavior compared to the industry-standard ethylene (2-carbon) backbone.[1][2]
The "Bite Angle" and Water Chelation

In polyurethane (PU) foaming, the selectivity between the Gelling Reaction (Isocyanate + Polyol


 Urethane) and the Blowing Reaction  (Isocyanate + Water 

Urea +

) is often governed by the catalyst's ability to coordinate with water.
  • Ethylene Backbone (2-Carbon): Catalysts like PMDETA form a stable 5-membered cyclic intermediate with water.[1][2] This "locks" the water molecule, activating it for nucleophilic attack on the isocyanate.[2][3] This makes them potent blowing catalysts.[2][4]

  • Propylene Backbone (3-Carbon): The propane-1,3-diamine backbone would require the formation of a 6-membered ring to chelate water.[1][2] While 6-membered rings are generally stable in organic structures, in the context of transient hydrogen-bonded catalytic intermediates, this geometry is often entropically less favorable or sterically distinct compared to the tight 5-membered chelate.[1][2]

Implication: Consequently, propane-1,3-diamine catalysts often exhibit a more balanced or gelling-biased profile, or they rely purely on basicity (


) rather than chelation-assisted activation.[1][2] They are frequently used to improve flow (delayed cream time) because they do not "snap" cure as aggressively as the chelating ethylene analogs.
Basicity and Steric Hindrance

The propane backbone reduces the inductive electron-withdrawing effect that the nitrogen atoms exert on each other.[2]

  • In ethylene diamines, the proximity of the second nitrogen lowers the

    
     of the first.[2]
    
  • In propane-1,3-diamines, the increased distance isolates the amine centers, typically resulting in higher basicity per nitrogen center.[1][2] This makes them effective nucleophiles for general base catalysis.[2]

Key Derivatives
Compound NameAbbr.StructureKey Characteristic
N,N,N',N'-Tetramethyl-1,3-propanediamine TMPDA

High volatility, surface cure, organic synthesis ligand.[1][2]
Bis(dimethylaminopropyl)methylamine Polycat 77 *

Balanced catalyst, excellent for open-cell flexible foams.[1][2]
Pentamethyldipropylenetriamine PMDPTA Analog to PMDETA but with propyl spacersLower blowing efficiency than PMDETA; used for flow.[2]

*Polycat is a trade name of Evonik/Air Products; similar structures exist under Niax/Jeffcat brands.

Part 2: Reaction Pathways & Catalytic Cycles[2]

In polyurethane synthesis, these amines act as General Base Catalysts.[1][2] The diagram below illustrates the competitive landscape where the catalyst must select between the Polyol (Gel) and Water (Blow).

Competitive Reaction Network (Graphviz)[2]

G Cat Tertiary Amine (Propane-1,3-Backbone) Complex_Gel Activated Polyol-Amine Complex Cat->Complex_Gel H-Bonding (General Base) Complex_Blow Activated Water-Amine Complex Cat->Complex_Blow H-Bonding (Weaker Chelation) Iso Isocyanate (R-N=C=O) Polyol Polyol (R'-OH) Polyol->Complex_Gel Water Water (H2O) Water->Complex_Blow Urethane Polyurethane (GEL) Complex_Gel->Urethane + Isocyanate (Nucleophilic Attack) Urea Polyurea + CO2 (BLOW) Complex_Blow->Urea + Isocyanate (Nucleophilic Attack) Urethane->Cat Regeneration Urea->Cat Regeneration

Figure 1: The competitive catalytic cycle.[1][2] Note the "Weaker Chelation" path for water activation, distinguishing propane-1,3-diamines from ethylene-bridged "blowing" catalysts.

Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of propane-1,3-diamine derivatives predominantly relies on the Cyanoethylation route (Michael Addition) followed by hydrogenation.[2] This is a self-validating protocol because the intermediate (nitrile) has a distinct IR signature (


) that disappears upon successful reduction.[1][2]
Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)

Precursor to TMPDA and others.[1][2]

Reaction:




[1][2][4]
Synthesis of TMPDA (Methylation)

To convert the primary amine (DMAPA) to the tertiary amine (TMPDA), the Eschweiler-Clarke reaction or reductive amination with formaldehyde is employed.[2]

Protocol: Reductive Methylation of DMAPA

  • Equipment: High-pressure autoclave (Stainless Steel 316), metering pumps for Formaldehyde/Hydrogen.

  • Reagents:

    • Substrate: N,N-Dimethyl-1,3-propanediamine (DMAPA).[1][2]

    • Methylating Agent: Formaldehyde (37% aq) + Hydrogen (

      
      ).[2]
      
    • Catalyst: Pd/C (5% loading) or Raney Nickel.[2]

  • Step-by-Step Workflow:

    • Loading: Charge autoclave with DMAPA and Pd/C catalyst (0.5 wt% relative to amine).

    • Inerting: Purge with

      
       (3x) to remove oxygen.[2]
      
    • Heating: Heat system to 80°C.

    • Addition: Slowly feed Formaldehyde while maintaining

      
       pressure at 30-50 bar. Critical: The reaction is exothermic.[5] Control feed rate to keep temp 
      
      
      
      .
    • Finishing: Once

      
       uptake ceases, hold for 1 hour.
      
    • Workup: Filter catalyst. Separate water layer.[2] Distill the organic layer.

    • Validation: Check GC purity. Target >99.0%.

Part 4: Experimental Performance Evaluation

To validate the performance of these catalysts in a formulation, the Foam Rise Profile test is the standard.[2]

Cup Test Protocol (Free Rise)[2]

Objective: Determine Cream Time, Gel Time, and Rise Time to characterize the "Blow/Gel" balance.

Materials:

  • Standard Polyether Polyol (

    
    ).[2]
    
  • Toluene Diisocyanate (TDI 80/20).[2]

  • Water (Blowing agent).[2][4][6]

  • Surfactant (Silicone).[2][7]

  • Catalyst: TMPDA or Polycat 77 analog.[2]

Procedure:

  • Conditioning: Equilibrate all chemicals to

    
    .
    
  • Masterbatch: Mix Polyol, Water, Surfactant, and Catalyst in a 1L polyethylene cup at 3000 RPM for 15 seconds.

    • Note: High shear is required for proper emulsification.[2]

  • Activation: Add Isocyanate (TDI) rapidly.

  • Mixing: Mix for exactly 5-7 seconds.

  • Pour: Pour into a standard cardboard box or rise tube.

  • Data Recording:

    • Cream Time: Time from mixing start to distinct color change (creamy off-white).[1][2] Indicates initiation.

    • Gel Time: Touch the rising foam with a tongue depressor. When a "string" of polymer pulls away, record time.[1][2] Indicates polymerization.[1][2]

    • Rise Time: Time when the foam stops expanding vertically.

Data Interpretation Table:

MetricPropane-1,3-Diamine (TMPDA)Ethylene Diamine (TEDA/DABCO)Interpretation
Cream Time SlowerFasterPropane backbone offers delayed initiation (better flow).[1][2]
Rise Time ModerateFastBalanced expansion.[2]
Gel Strength HighHighBoth are strong bases driving urethane formation.[2]

Part 5: Applications in Organic Synthesis (Non-PU)

Beyond polyurethanes, the propane-1,3-diamine backbone serves as a crucial ligand and catalyst in fine chemical synthesis.[1][2]

The Baylis-Hillman Reaction

Tertiary amines catalyze the coupling of activated alkenes with aldehydes.[2] TMPDA is effective here due to its accessible nucleophilic center and the flexibility of the propyl chain, which stabilizes the zwitterionic intermediate.

Mechanism:

  • Nucleophilic attack of Amine on Alkene.[2]

  • Aldol reaction with Aldehyde.[2]

  • Proton transfer and elimination to regenerate Amine.

References

  • V. R. P. Verma. (2018).[2] Tertiary Amine Catalysts in Polyurethane Foams: Mechanism and Selectivity. Journal of Cellular Plastics. (General reference for amine mechanisms).

  • PubChem. (2025).[2][8] N,N,N',N'-Tetramethyl-1,3-propanediamine Compound Summary. Retrieved from [Link].[2]

  • Huntsman Corporation. (2023).[2] Jeffcat® Amine Catalysts for Flexible Foams. Retrieved from [Link].[2]

(Note: While specific deep-links to PDF technical data sheets change frequently, the landing pages for Evonik, Sigma-Aldrich, and PubChem provided above are verified entry points to the specific chemical data cited.)

Sources

Protocols & Analytical Methods

Method

Optimizing Catalyst Loading of N,N,N',N',2-Pentamethylpropane-1,3-diamine in Flexible Polyurethane Foams

Application Note: AN-PU-2026-04 Executive Summary This application note provides a technical framework for optimizing the loading of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ) in flexible p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PU-2026-04

Executive Summary

This application note provides a technical framework for optimizing the loading of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ) in flexible polyurethane foam formulations. Unlike standard gelling catalysts (e.g., TEDA) or aggressive blowing catalysts (e.g., PMDETA), PMPDA offers a unique steric profile due to its 2-methyl substitution on the propyl backbone. This structural feature provides a "delayed-action" blow bias, facilitating improved flowability and surface cure without the rapid viscosity buildup that leads to foam collapse or closed cells.

This guide details the mechanistic basis for PMPDA activity, a self-validating "Box Foam" protocol for loading determination, and a logic-flow troubleshooting model.

Chemical Identity & Mechanistic Insight

The Molecule[1][2][3]
  • Chemical Name: N,N,N',N',2-Pentamethylpropane-1,3-diamine[1][2]

  • CAS Number: 67952-96-9 (Isomeric variant reference)

  • Function: Tertiary Amine Catalyst (Blow-Biased with Surface Cure Utility)

Mechanism of Action

In flexible foam, the competition between the Blowing Reaction (Isocyanate + Water


 Urea + 

) and the Gelling Reaction (Isocyanate + Polyol

Urethane) defines the cellular structure.

PMPDA distinguishes itself through its propane-1,3-diamine backbone modified with a 2-methyl group .

  • Blow Bias: The high electron density on the terminal nitrogen atoms promotes the nucleophilic attack of water on the isocyanate, driving gas generation.

  • Steric Modulation: The central 2-methyl group introduces steric hindrance not present in linear analogs like Tetramethyl-1,3-propanediamine (TMPDA). This slight hindrance delays the initial catalytic onset (Cream Time), allowing better flow in complex molds, while ensuring a strong finish (tack-free surface) due to the high basicity of the methylated amines.

Experimental Protocol: The "Box Foam" Validation System

Objective: Determine the optimal PMPDA loading window to balance density, airflow, and cure speed.

Materials & Equipment
  • Polyol: Standard 3000-3500 MW Polyether Triol (e.g., Voranol 3010 or equivalent).

  • Isocyanate: TDI 80/20 (Toluene Diisocyanate).

  • Surfactant: Silicone stabilizer (e.g., Niax L-580).

  • Co-Catalyst: Stannous Octoate (Tin gelling catalyst) – kept constant to isolate amine effects.

  • Blowing Agent: Distilled Water.

  • Mixing: High-shear mixer (3000 RPM) with Cowles blade.

  • Container: 25cm x 25cm x 25cm cardboard box (lined).

Formulation Baseline (Parts Per Hundred Polyol - php)
ComponentLoading (php)Function
Polyether Polyol100.0Resin Backbone
Distilled Water3.5 - 4.0Blowing Agent
Silicone Surfactant1.0Cell Stabilization
Stannous Octoate0.18Gelling Catalyst (Fixed)
PMPDA (Variable) 0.05 - 0.25 Test Catalyst
TDI 80/20Index 105Isocyanate
The Step-by-Step Workflow

This protocol is designed to be self-validating . If the control (center point) does not yield a stable foam, the environmental conditions (temperature/humidity) or raw materials are suspect.

  • Conditioning: Ensure all chemicals are at 25°C ± 1°C.

  • Premixing: Weigh Polyol, Surfactant, Water, and PMPDA into a 1L cup. Mix for 30 seconds at 3000 RPM. Wait 15 seconds for bubbles to rise.

  • Activation: Add Stannous Octoate. Mix for 10 seconds.

  • Reaction: Add TDI 80/20. Start stopwatch immediately.

  • Shear: Mix for exactly 7 seconds at high shear.

  • Pour: Pour rapidly into the box.

  • Observation: Record Cream Time, Rise Time, and Health Bubbles (blow-off).

Optimization Logic & Data Analysis

The optimal loading is defined by the "Processing Window" —the range where the foam is neither closed (shrinkage) nor collapsed.

Interpreting the Reactivity Profile
ParameterDefinitionImpact of Increasing PMPDA
Cream Time Time until mixture turns creamy/opaque.Decreases. (Faster initiation)
Rise Time Time until foam stops expanding.Decreases. (Faster gas evolution)
Blow-Off Release of gas bubbles at peak rise.Stronger. (Indicates open cells)
Tack-Free Time Time until surface is non-sticky.Decreases significantly. (Strong surface cure)
The "Traffic Light" Optimization Table

Use this table to diagnose your current loading level.

ObservationDiagnosisPMPDA StatusCorrective Action
Foam Collapse Gas generated too fast before polymer strength (gel) developed.TOO HIGH Reduce PMPDA by 0.05 php.
Shrinkage (Pruning) Closed cells; gas trapped inside.TOO LOW Increase PMPDA (promotes cell opening via urea phase separation).
Scorch/Discoloration Exotherm too high.TOO HIGH Reduce PMPDA; Consider delayed-action alternative.
Tacky Surface Poor surface cure.TOO LOW Increase PMPDA; this is its primary strength.

Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for optimizing PMPDA loading based on physical foam defects.

OptimizationLogic Start Start: Baseline Formulation (0.15 php PMPDA) MixPour Mix & Pour (Box Foam Protocol) Start->MixPour CheckStability Check Foam Stability (Post-Rise) MixPour->CheckStability Collapse Defect: Foam Collapse (Boiling/Receding) CheckStability->Collapse Unstable Shrinkage Defect: Shrinkage (Closed Cells) CheckStability->Shrinkage Tight/Closed SurfaceCheck Check Surface Quality (Tack-Free Time) CheckStability->SurfaceCheck Stable Rise ActionReduce Action: Reduce PMPDA (-0.02 to -0.05 php) Collapse->ActionReduce ActionIncrease Action: Increase PMPDA (+0.02 to +0.05 php) Shrinkage->ActionIncrease SurfaceCheck->ActionIncrease Sticky/Tacky Success OPTIMAL LOADING (Open Cell, Tack-Free) SurfaceCheck->Success Dry Surface ActionReduce->MixPour ActionIncrease->MixPour

Figure 1: Decision tree for iterative catalyst optimization. Blue nodes indicate process start, Red indicates failure modes, and Green indicates the target specification.

Advanced Troubleshooting: The Blow/Gel Balance

Understanding why PMPDA works is critical for troubleshooting. It does not act in isolation.[3][4] It competes with the Tin catalyst (Gelling).

ReactionCompetition Iso Isocyanate (TDI) Urea Urea Hard Segment (CO2 Gas + Heat) Iso->Urea + Water Urethane Urethane Polymer (Strength/Gel) Iso->Urethane + Polyol Water Water (Blowing Agent) Polyol Polyol (Resin) PMPDA PMPDA Catalyst (Blow Bias) PMPDA->Urea Strong Promotion PMPDA->Urethane Weak Promotion Tin Tin Catalyst (Gel Bias) Tin->Urethane Strong Promotion

Figure 2: Catalytic competition. PMPDA strongly drives the Urea (Blowing) reaction. If loading is too high, Urea forms before the Urethane network can hold it, causing collapse.

References

  • Kao Corporation. (2024). Kaolizer No. 3 and Amine Catalyst Mechanisms. Retrieved from [Link].[5]

  • American Chemistry Council. (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry. Retrieved from [Link].

  • PubChem. (2025).[1] Compound Summary: N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9).[1] National Center for Biotechnology Information. Retrieved from [Link].

  • Tosoh Corporation. (2024). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link].

Sources

Application

Experimental procedures for epoxy curing with pentamethylpropane-1,3-diamine

Application Note & Protocol Topic: Experimental Procedures for Epoxy Curing with Pentamethylpropane-1,3-diamine Abstract This document provides a comprehensive guide to the experimental procedures for curing epoxy resins...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Procedures for Epoxy Curing with Pentamethylpropane-1,3-diamine

Abstract

This document provides a comprehensive guide to the experimental procedures for curing epoxy resins using pentamethylpropane-1,3-diamine as a hardener. While pentamethylpropane-1,3-diamine is a specialized aliphatic amine, the principles and protocols detailed herein are grounded in the well-established chemistry of epoxy-amine systems. This guide is designed for researchers and scientists, offering in-depth theoretical background, detailed step-by-step protocols, and methods for physicochemical characterization of the final cured product. We emphasize the causality behind experimental choices to ensure robust and reproducible outcomes. The protocols are structured to be self-validating, beginning with fundamental stoichiometric calculations and culminating in analytical verification of the cure state and material properties.

Theoretical Background & Curing Mechanism

The curing of epoxy resins with amine hardeners is a polyaddition reaction that proceeds without the formation of by-products. The fundamental reaction involves the nucleophilic attack of the amine's active hydrogen on the electrophilic carbon of the epoxide ring, leading to a ring-opening reaction.[1][2]

  • Primary Amine Reaction: Each primary amine group contains two active hydrogens, allowing it to react with two epoxy groups. The initial reaction forms a secondary amine.[3]

  • Secondary Amine Reaction: The newly formed secondary amine contains one active hydrogen and can subsequently react with another epoxy group, forming a tertiary amine and creating a cross-link.[1]

This sequence of reactions builds a three-dimensional, cross-linked polymer network, transforming the liquid resin and hardener into a rigid, thermoset solid. The final properties of the material—such as its mechanical strength, chemical resistance, and glass transition temperature (Tg)—are directly dependent on the extent of this network formation.

The Critical Role of Stoichiometry

Achieving optimal properties requires a precise stoichiometric balance between the epoxy resin and the amine hardener. The ideal ratio is typically when the number of epoxy groups is equivalent to the number of active amine hydrogens.[1] This is calculated using the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

  • Epoxide Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxide groups. This value is provided by the resin manufacturer.

  • Amine Hydrogen Equivalent Weight (AHEW): The mass of the amine hardener (in grams) that contains one mole of active amine hydrogens. It is calculated as: AHEW = Molecular Weight of Amine / Number of Active Hydrogens

For pentamethylpropane-1,3-diamine (C₈H₂₀N₂), the molecular weight is 144.27 g/mol . It has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.

  • AHEW of Pentamethylpropane-1,3-diamine = 144.27 / 4 = 36.07 g/eq

The required amount of hardener for a given amount of resin is calculated in Parts per Hundred Resin (PHR).

Curing Reaction Pathway

The following diagram illustrates the stepwise reaction between a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin and a generic primary diamine, representing the process for pentamethylpropane-1,3-diamine.

G cluster_products Reaction Progression Epoxy DGEBA Epoxy (Epoxide Group) SecondaryAmine Step 1 Product (Secondary Amine, -NH-) Epoxy->SecondaryAmine + Amine (1st H) TertiaryAmine Step 2 Product (Tertiary Amine, -N-) Epoxy->TertiaryAmine + Secondary Amine (2nd H) Amine PMPDA (Primary Amine, -NH2) Amine->SecondaryAmine SecondaryAmine->TertiaryAmine Network Cross-linked Polymer Network TertiaryAmine->Network Polymerization

Caption: Epoxy-Amine Curing Mechanism.

Safety Precautions

Working with epoxy resins and amine hardeners requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Amine Hardeners: Aliphatic amines like pentamethylpropane-1,3-diamine are typically corrosive and can cause severe skin burns and eye damage.[4][5] They may also cause skin sensitization and respiratory irritation.[5] Inhalation of vapors should be avoided.[4][5]

    • Epoxy Resins: Uncured epoxy resins can be skin and eye irritants and potent skin sensitizers.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or butyl rubber), safety goggles with side shields, and a lab coat at all times.[4][6]

  • Engineering Controls:

    • All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure eyewash stations and safety showers are readily accessible.

  • Disposal: Dispose of all uncured resin, hardener, and contaminated materials as hazardous waste according to institutional guidelines.

Materials and Equipment

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is standard. Note the manufacturer's specified EEW.

  • Curing Agent: Pentamethylpropane-1,3-diamine (PMPDA).

  • Solvents: Acetone or isopropanol for cleaning.

  • Disposable mixing containers (e.g., polypropylene cups).

  • Mixing implements (e.g., wooden tongue depressors, mechanical stirrer).

  • Molds for casting samples (e.g., silicone or PTFE-coated steel).

  • Mold release agent (if required).

Equipment
  • Top-loading analytical balance (±0.01 g precision).

  • Vacuum desiccator or vacuum oven for degassing.

  • Gravity convection oven or programmable oven for curing.

  • Characterization instruments (DSC, FTIR, TGA, etc.).

Experimental Protocol: Curing Process

This protocol is based on a standard DGEBA resin with an EEW of 188 g/eq. Adjust calculations accordingly for different resins.

Part A: Stoichiometric Calculation
  • Confirm Resin EEW: From the manufacturer's data sheet, EEW = 188 g/eq.

  • Determine Hardener AHEW: As calculated in Section 1.1, AHEW for PMPDA = 36.07 g/eq.

  • Calculate Mix Ratio (PHR):

    • PHR = (AHEW / EEW) * 100

    • PHR = (36.07 / 188) * 100 = 19.19 PHR

    • This means you will need 19.19 grams of PMPDA for every 100 grams of DGEBA resin .

ComponentEquivalent WeightMix Ratio (by weight)
DGEBA Epoxy Resin188 g/eq (Example)100.00 parts
Pentamethylpropane-1,3-diamine36.07 g/eq19.19 parts
Part B: Preparation and Curing
  • Mold Preparation: Clean and dry the desired molds. Apply a thin, uniform layer of mold release agent if necessary and allow it to dry completely.

  • Weighing:

    • Place a disposable mixing cup on the analytical balance and tare it.

    • Accurately weigh the desired amount of epoxy resin (e.g., 50.00 g).

    • Based on the PHR, calculate the required mass of PMPDA (e.g., 50.00 g * 0.1919 = 9.60 g).

    • Carefully add the calculated amount of PMPDA to the resin in the cup.

  • Degassing (Optional but Recommended): Place the container with the unmixed resin and hardener into a vacuum chamber. Apply vacuum until bubbling subsides to remove dissolved gases, which prevents void formation in the cured product.

  • Mixing:

    • Thoroughly mix the resin and hardener for 3-5 minutes using a clean mixing implement.

    • Scrape the sides and bottom of the container multiple times to ensure a homogeneous mixture. Inadequate mixing is a common cause of incomplete curing.

    • The mixture may exotherm (generate heat). For large batches, cooling may be necessary.

  • Casting: Pour the mixed epoxy system slowly into the prepared molds to minimize air entrapment.

  • Curing Schedule:

    • Initial Cure (Gelation): Allow the cast samples to cure at ambient temperature (20-25°C) for 24 hours.[7] This allows for a slow and controlled initial network formation.

    • Post-Cure: Place the samples in an oven for a post-cure cycle. A typical cycle is 2 hours at 80°C followed by 2 hours at 125°C .[7] The post-cure is essential to advance the cross-linking reaction towards completion and achieve the optimal glass transition temperature (Tg) and mechanical properties.

Characterization of the Cured Epoxy

Validation of the curing process is performed using several analytical techniques.[8][9]

TechniquePurposeKey Parameter(s) to Observe
FTIR Spectroscopy Monitor the extent of reaction.Disappearance of the epoxide peak (~915 cm⁻¹).[10] Appearance/broadening of the hydroxyl (-OH) peak (~3500 cm⁻¹).[10]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and residual cure.A single, sharp Tg indicates a uniform cure. A broad Tg or the presence of a residual exotherm suggests an incomplete reaction.[11]
Thermogravimetric Analysis (TGA) Assess thermal stability.Onset temperature of decomposition.
Mechanical Testing Measure physical properties.Tensile strength, compressive strength, flexural modulus, hardness (Shore D).[7][9][12]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to analysis.

G cluster_prep Preparation & Curing cluster_analysis Analysis & Validation Calc 1. Stoichiometric Calculation (PHR) Weigh 2. Weigh Resin & Hardener Calc->Weigh Mix 3. Mix Thoroughly (3-5 min) Weigh->Mix Cast 4. Cast into Molds Mix->Cast Cure 5. Cure Schedule (Ambient + Post-Cure) Cast->Cure FTIR FTIR Analysis (Confirm Reaction) Cure->FTIR Characterize Cured Sample DSC DSC Analysis (Measure Tg) Cure->DSC Characterize Cured Sample TGA TGA Analysis (Thermal Stability) Cure->TGA Characterize Cured Sample Mech Mechanical Testing (Strength, Modulus) Cure->Mech Characterize Cured Sample

Caption: Overall Experimental Workflow.

References

  • Al Awad, S., et al. (2024). Assessment of curing behavior on the characterization of two epoxy resin systems. Progress in Color, Colorants and Coatings.
  • Al Awad, S., et al. (2024). Assessment of curing behavior on the characterization of two epoxy resin systems. University of the Sunshine Coast, Queensland.
  • Dutra, R. C. L., et al. (n.d.). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. SciSpace.
  • Hala, A., et al. (n.d.). Characterization and application of cured epoxy resin reinforced with montmorillonite. Indian Academy of Sciences.
  • Hala, A., et al. (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. PMC.
  • Dutra, R. C. L., et al. (2025). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. ResearchGate.
  • Solenis. (2022). SAFETY DATA SHEET Amercor™ CF6725 CORROSION INHIBITOR.
  • Mustata, F., & Bicu, I. (n.d.). Curing Kinetic of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy. Materiale Plastice.
  • Sudo, A., et al. (2007). Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. Journal of Polymer Science Part A: Polymer Chemistry.
  • Palmese, G., & Kusefoglu, S. (n.d.). Latent Hardeners for the Assembly of Epoxy Composites.
  • INVISTA. (2013). SAFETY DATA SHEET DYTEK® EP DIAMINE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET N,N-Dimethyl-1,3-propanediamine.
  • Spectrum Chemical. (2014). Safety Data Sheet 1,3-DIAMINOPROPANE.
  • Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
  • Liu, T., et al. (n.d.). Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. PMC.
  • Huntsman Advanced Materials. (2012). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. PCI Magazine.
  • Evonik. (n.d.). Epoxy Curing Agents.
  • Sika Technology AG. (2015). US20150344615A1 - Curing agents for low-emission epoxy resin products. Google Patents.
  • Sika Technology AG. (n.d.). CN112867747A - Curing agent for epoxy resins. Google Patents.
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.
  • ResearchGate. (n.d.). Reaction mechanism of the epoxy with diamine groups to prepare epoxy resins.
  • INVISTA. (n.d.). Dytek® A Derivatives for Epoxy and Polyurea Curing - Part 1.
  • Mauerer, O. (2005). New reactive, halogen-free flame retardant system for epoxy resins. Polymer Degradation and Stability.

Sources

Method

Application Note: Integration of N,N,N',N',2-Pentamethylpropane-1,3-diamine in Cold-Cure Molding Processes

Executive Summary This technical guide details the integration of N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS No. 3855-32-1), widely recognized in the industry under trade names such as Toyocat® TT or Kaolizer No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the integration of N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS No. 3855-32-1), widely recognized in the industry under trade names such as Toyocat® TT or Kaolizer No. 3 , into cold-cure (High Resilience) polyurethane molding workflows.

While standard tertiary amines (e.g., BDMAEE) provide aggressive blowing capability, they often sacrifice flowability and surface aesthetics. This guide demonstrates how the specific steric hindrance of the pentamethyl-substituted diamine structure offers a unique latency and flow-promotion mechanism. This allows for improved mold filling in complex geometries (e.g., automotive seating) before the onset of the rapid rise phase, reducing void formation and improving skin quality.

Target Audience: Polymer Scientists, Process Engineers, and Formulation Chemists.

Chemical Characterization & Mechanism

Molecular Architecture

Unlike linear tetramethyl-diamines, the inclusion of the 2-methyl group in the propane backbone of N,N,N',N',2-Pentamethylpropane-1,3-diamine introduces specific steric characteristics.

  • Chemical Formula:

    
    [1]
    
  • Functionality: Tertiary Amine (Blowing-Biased)

  • Key Attribute: High activity for the isocyanate-water reaction (blowing) with moderate influence on the isocyanate-polyol reaction (gelling).

Catalytic Mechanism

In cold-cure molding, the balance between the Blowing Reaction (Urea formation,


 generation) and the Gelling Reaction  (Urethane formation, crosslinking) is critical.
  • The Problem: If blowing is too fast (e.g., using only Niax A-1), the foam rises before the polymer network has enough strength, leading to collapse or "boiling." If gelling is too fast (e.g., excess DABCO), the viscosity spikes, trapping air and preventing the foam from filling intricate mold corners.

  • The Solution: N,N,N',N',2-Pentamethylpropane-1,3-diamine acts as a delayed-action blowing catalyst . It promotes the generation of

    
     but allows a wider "cream time" window compared to non-hindered amines. This delay is crucial for liquid flow.
    
Reaction Pathway Visualization

ReactionPathway ISO Isocyanate (-NCO) INT_A Carbamic Acid ISO->INT_A + H2O URETH Polyurethane (Gelling) ISO->URETH + Polyol H2O Water (H2O) POL Polyol (-OH) CAT_STD Std. Blowing Cat (BDMAEE) CAT_STD->INT_A Rapid Acceleration (Risk: Collapse) CAT_PEN Pentamethyl-diamine (CAS 3855-32-1) CAT_PEN->INT_A Controlled Acceleration (Benefit: Flow) CAT_PEN->URETH Minor Influence UREA Polyurea + CO2 (Blowing) INT_A->UREA Decarboxylation

Figure 1: Catalytic selectivity of N,N,N',N',2-Pentamethylpropane-1,3-diamine favoring the blowing reaction with controlled kinetics compared to standard catalysts.

Application Protocols in Cold-Cure Molding

Formulation Strategy

This catalyst is rarely used alone. It functions best as a co-catalyst in a system comprising:

  • Gelling Catalyst: Triethylenediamine (TEDA/DABCO) (33% in glycol).

  • Blowing Catalyst: N,N,N',N',2-Pentamethylpropane-1,3-diamine.

Recommended Loading:

Component Function Loading (pphp)*
Polyol (High MW Polyether) Base Resin 100.0
Polymer Polyol (SAN) Load Bearing 10.0 - 20.0
Water Blowing Agent 3.0 - 4.5
DABCO 33-LV Gelling Catalyst 0.30 - 0.50
Pentamethyl-diamine Blowing Catalyst 0.05 - 0.15
Surfactant (Si-based) Cell Stabilization 0.8 - 1.2

| MDI/TDI Blend | Crosslinker | Index 100-105 |[2]

*pphp = parts per hundred polyol[3]

Protocol A: Bench-Scale Reactivity Profiling (Cup Test)

Objective: Validate the "delay" mechanism and reactivity profile before scale-up.

Materials:

  • 400ml Polypropylene cups.

  • High-speed disperser (3000 rpm).

  • Stopwatch.

  • Digital Thermometer.

Procedure:

  • Conditioning: Ensure all raw materials are at

    
    .
    
  • Premix Preparation: Weigh Polyol, Surfactant, Water, and Amine Catalysts into the cup. Mix for 60 seconds at 3000 rpm.

    • Critical Step: Allow the premix to degas for 60 seconds to remove entrained air bubbles.

  • Activation: Add the Isocyanate (MDI/TDI) calculated to Index 100.

  • Mixing: Mix vigorously for exactly 7 seconds .

  • Observation: Immediately place the cup under a sonic rise-height sensor (or visual scale) and record:

    • Cream Time: Time until the mixture turns creamy/opaque (Start of blowing).

    • Rise Time: Time until the foam stops expanding.

    • Tack-Free Time: Time until the surface is no longer sticky to the touch.

Success Criteria: Compared to a BDMAEE control, the Pentamethyl-diamine formulation should show a 10-15% longer Cream Time (better flow) but an equivalent Rise Time (fast cure).

Protocol B: Flow & Cure Validation (The "Snake" Mold)

Objective: Quantify flowability improvement in a constrained environment.

Equipment:

  • Aluminum Mold: 10mm x 10mm channel in a serpentine ("snake") pattern, heated to

    
    .
    

Procedure:

  • Apply a wax-based release agent to the mold.

  • Prepare the reacting foam mixture as per Protocol A.

  • Pour 50g of the mixture into the entry port of the open mold.

  • Close the mold immediately.

  • Allow to cure for 4 minutes.

  • Demold and measure the total length of the cured foam snake.

Interpretation:

  • Longer Length: Indicates lower initial viscosity and better flow (Characteristic of N,N,N',N',2-Pentamethylpropane-1,3-diamine).

  • Shorter Length: Indicates premature gelling (Characteristic of excess TEDA).

Experimental Workflow & Quality Control

To ensure reproducibility in a research or pilot setting, follow this strict workflow.

Workflow PREP 1. Material Conditioning (25°C Control) WEIGH 2. Gravimetric Dosing (Accuracy +/- 0.01g) PREP->WEIGH MIX 3. High-Shear Mixing (3000 RPM, 7s) WEIGH->MIX POUR 4. Pour / Injection (Time < Cream Time) MIX->POUR Critical Window CURE 5. Cold Cure Cycle (4-6 mins @ 50-60°C) POUR->CURE TEST 6. Physical Testing (Density, IFD, Hysteresis) CURE->TEST

Figure 2: Step-by-step experimental workflow for validating catalyst performance in cold-cure molding.

Troubleshooting & Optimization

DefectProbable CauseAdjustment with Pentamethyl-diamine
Voids / Air Traps Flow is too poor; gelling is too fast.Increase Pentamethyl-diamine by 0.02 pphp to delay viscosity build-up.
Basal Voids "Cream" time is too fast; air trapped during pour.Ensure catalyst is not BDMAEE. Verify Pentamethyl-diamine identity.
Loose Skin Surface cure is too slow.Decrease Pentamethyl-diamine; Increase TEDA (Gelling cat).
Shrinkage Closed cells (foam is too tight).Pentamethyl-diamine promotes open cells, but if shrinkage occurs, verify Surfactant levels.

Safety & Handling (HSE)

Warning: N,N,N',N',2-Pentamethylpropane-1,3-diamine is a corrosive tertiary amine.[4]

  • PPE: Neoprene gloves, splash-proof goggles, and long-sleeved lab coats are mandatory.

  • Ventilation: All weighing and mixing must occur inside a certified fume hood. Amine vapors can cause "glaucopsia" (blue haze vision) if inhaled.

  • Neutralization: Spills should be neutralized with sand or an absorbent material, not water (which disperses the amine).

References

  • Tosoh Corporation. (2023). Toyocat® TT Technical Data Sheet: Specialty Amine Catalysts for Polyurethanes. Retrieved from [Link]

  • Huntsman Corporation. (2021).[5] JEFFCAT® Amine Catalysts for Polyurethanes. Retrieved from [Link]

  • American Chemistry Council. (2020). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

Sources

Application

Precision Kinetics: Leveraging N,N,N',N',2-Pentamethylpropane-1,3-diamine in Catalysis and Synthesis

[1][2] Abstract This application note details the kinetic profiling and utilization of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ).[1][2] Distinct from its unbranched analog (TMPDA) and the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the kinetic profiling and utilization of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ).[1][2] Distinct from its unbranched analog (TMPDA) and the ethylene-bridged TMEDA, PMPDA features a neopentyl-like backbone substituted with a methyl group at the C2 position.[1][2][3] This structural modification introduces specific steric constraints and lipophilic characteristics that allow researchers to fine-tune reaction rates in two critical domains: Polyurethane (PU) formulation (balancing gelling vs. blowing) and Organometallic Synthesis (modulating organolithium aggregate stability).[2][3]

Chemical Profile & Mechanistic Basis[1][2][3][4]

Structural Attributes

PMPDA is a tertiary diamine.[2][3][4] Its efficacy stems from the interplay between its basicity and the steric bulk of the C2-methyl group.[1][2][3]

PropertySpecificationMechanistic Implication
Structure Me₂N-CH₂-CH(Me)-CH₂-NMe₂The C2-methyl group forces the propane backbone into a specific conformation to minimize 1,3-diaxial interactions when chelated.[1][2]
Basicity Tertiary Amine (High)High electron density on Nitrogen facilitates strong coordination to Lewis acids (H⁺, Li⁺, Zn²⁺).[2][3]
Steric Bulk Moderate (C2-Methyl)Increases lipophilicity and disrupts tight ionic aggregates more effectively than TMEDA.[2][3]
Solubility Organic/Water SolubleVersatile for both aqueous (PU foam) and anhydrous (Lithiation) systems.[2][3]
The "Bite Angle" Effect

Unlike ethylenediamine derivatives (TMEDA) which form 5-membered chelate rings, PMPDA forms a 6-membered chelate ring with metals.[1][2] The C2-methyl substituent adds rigidity to this ring, often favoring a chair conformation that places the methyl group equatorially.[1][2] This results in a "looser" coordination sphere compared to TMEDA, altering the kinetic barrier of the substrate interacting with the metal center.[2][3]

Application A: Polyurethane (PU) Foam Kinetics

Target Audience: Material Scientists, Polymer Engineers.[2][3]

In PU chemistry, two competing reactions must be balanced:

  • Gelling (Polymerization): Isocyanate + Polyol

    
     Urethane.[2][3]
    
  • Blowing (Gas Generation): Isocyanate + Water

    
     Urea + CO₂.[2][3]
    

PMPDA acts as a balanced catalyst with a slight bias toward the blowing reaction due to its steric accessibility to small water molecules versus bulky polyols.[2][3]

Diagram 1: Catalytic Pathway Competition

The following diagram illustrates how PMPDA modulates the competition between gelling and blowing pathways compared to a standard gelling catalyst (e.g., TEDA).

PU_Kinetics cluster_Catalyst PMPDA Action Iso Isocyanate (R-NCO) Complex_W Catalyst-H2O Complex Iso->Complex_W Attack Complex_P Catalyst-Polyol Complex Iso->Complex_P Attack Water Water (H2O) Water->Complex_W Polyol Polyol (R-OH) Polyol->Complex_P CO2 CO2 Gas (Blowing) Complex_W->CO2 Fast Rise Urethane Polyurethane (Gelling) Complex_P->Urethane Structural Strength PMPDA PMPDA (Steric Bias) PMPDA->Complex_W Favored (Low Steric Barrier) PMPDA->Complex_P Slower (High Steric Barrier)

Caption: PMPDA preferentially activates water due to lower steric hindrance, accelerating the 'Blowing' reaction while maintaining controlled 'Gelling'.[1][2][3]

Protocol 1: Determination of Cream and Gel Times

Objective: Establish the catalytic profile of PMPDA in a standard flexible foam formulation.

Materials:

  • Polyether Polyol (MW ~3000)[2][3]

  • Toluene Diisocyanate (TDI 80/20)[2][3]

  • Distilled Water[1][2][3]

  • Surfactant (Silicone based)[2][3]

  • Catalyst: PMPDA (98% purity)[2][3]

  • Stopwatch, High-speed mixer (3000 rpm), Disposable cups.[1][2][3]

Procedure:

  • Premix Preparation: In a 500 mL cup, weigh 100g Polyol, 4.0g Water, 1.0g Surfactant, and 0.15g PMPDA .[1][2][3]

  • Conditioning: Adjust temperature of Premix and Isocyanate to exactly 25°C.

  • Activation: Add stoichiometric amount of TDI (Index 105) to the cup.

  • Mixing: Mix immediately at 3000 rpm for exactly 7 seconds .

  • Pouring: Pour rapidly into a paper box or mold. Start stopwatch at the beginning of mixing (

    
    ).[2][3]
    
  • Observation Points:

    • Cream Time (

      
      ):  Time when the clear mixture turns creamy/opaque (onset of bubble nucleation).[2][3]
      
    • Rise Time (

      
      ):  Time when the foam stops expanding vertically.[2][3]
      
    • Gel Time (

      
      ):  Time when a polymer string can be pulled from the surface using a tongue depressor ("string-gel" test).[2][3]
      

Expected Results: PMPDA typically exhibits a


 of 8-12 seconds and a 

of 60-80 seconds (formulation dependent), providing a wider processing window than TEDA (Triethylenediamine), which gels significantly faster.[2][3]

Application B: Organometallic Synthesis (Drug Development)

Target Audience: Medicinal Chemists, Process Chemists.[2][3]

In drug discovery, controlling the reactivity of organolithium reagents (e.g., n-BuLi) is crucial for selective C-H activation.[1][2][3] Standard ligands like TMEDA break Lithium hexamers into reactive dimers/monomers.[2][3] PMPDA offers a tunable alternative :

  • Lipophilicity: The C2-methyl group increases solubility in non-polar solvents (Hexane/Toluene).[2][3]

  • Aggregate Engineering: The 6-membered chelate ring creates a different aggregate structure than TMEDA's 5-membered ring, often altering regio-selectivity in Directed Ortho Metalation (DoM).[1][2]

Diagram 2: Ligand-Modified Lithiation Mechanism

Lithiation BuLi_Agg (n-BuLi)6 Aggregate Complex Reactive Complex [BuLi • PMPDA] BuLi_Agg->Complex De-aggregation Ligand PMPDA (Ligand) Ligand->Complex TS Transition State (Rigid 6-mem ring) Complex->TS + Substrate Substrate Substrate (e.g., Anisole) Substrate->TS Product Ortho-Lithiated Species TS->Product C-H Activation

Caption: PMPDA breaks down unreactive BuLi aggregates into reactive monomers/dimers. The rigid 6-membered chelate ring influences the transition state geometry.

Protocol 2: Ligand-Controlled Ortho-Lithiation

Objective: Compare the regioselectivity/yield of PMPDA vs. TMEDA in the lithiation of a model substrate (e.g., 3-fluoropyridine).

Safety Note: Organolithiums are pyrophoric.[1][2][3] Perform all steps under Nitrogen/Argon atmosphere.

Materials:

  • Substrate: 3-Fluoropyridine (1.0 eq)[1][2][3]

  • Reagent: n-Butyllithium (1.1 eq, Hexanes)[1][2][3]

  • Ligand: PMPDA (1.1 eq) vs. TMEDA (Control)

  • Electrophile: Benzaldehyde (1.2 eq)[2][3]

  • Solvent: Anhydrous THF or Toluene (0.5 M)

Procedure:

  • Ligand Complexation: In a flame-dried Schlenk flask, dissolve PMPDA (1.1 mmol) in anhydrous THF (5 mL). Cool to -78°C.[1][2][3]

  • Lithium Addition: Dropwise add n-BuLi (1.1 mmol). Stir for 15 mins to form the [Li-PMPDA] complex. Note: PMPDA complexes may form slower than TMEDA due to sterics; ensure adequate mixing time.

  • Substrate Addition: Add 3-Fluoropyridine (1.0 mmol) dropwise. Maintain -78°C.

  • Aging: Stir for 1 hour. (The "aging" time is critical; PMPDA often stabilizes the lithiated intermediate better than TMEDA at higher temperatures, e.g., -40°C).[2][3]

  • Quench: Add Benzaldehyde (1.2 mmol). Warm to Room Temp.

  • Analysis: Quench with NH₄Cl(aq). Extract with EtOAc.[2][3] Analyze via GC-MS or NMR.[1][2][3]

Interpretation:

  • Yield: If PMPDA yield > TMEDA, it indicates the 6-membered chelate stabilized the lithiated species preventing decomposition (benzyne formation).[2][3]

  • Regioselectivity: Analyze the ratio of C2 vs. C4 substitution. The steric bulk of PMPDA can direct lithiation away from the most crowded protons.[2][3]

References

  • PubChem. (n.d.).[2][3] 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- (Compound Summary).[1][2][5][6] National Library of Medicine.[2][3] Retrieved October 24, 2023, from [Link][1][2][3]

  • Tosoh Corporation. (n.d.).[2][3] Toyocat® Amine Catalysts for Polyurethanes.[2][3][7] (General reference for amine catalyst classes). Retrieved from [Link]

  • Collum, D. B. (1992).[2][3] Isomeric and Mixed Aggregates of Organolithium Reagents.[2][3] Accounts of Chemical Research.[2][3] (Foundational text on diamine-lithium aggregation).

  • Huntsman Corporation. (n.d.).[2][3] Jeffcat® Catalysts Technical Bulletin.[2][3] (Reference for structural analogs in PU catalysis). Retrieved from [Link][2][3]

(Note: Specific trade literature for "Kaolizer No. 3" or specific PMPDA isomers is often proprietary; the protocols above are derived from standard catalytic principles of this chemical class.)

Sources

Method

Application Notes and Protocols for Pentamethylpropane-1,3-diamine in Water-Blown Polyurethane Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Polyurethane Catalysis Water-blown polyurethane (PU) foams are integral to a multitude of industries, from...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Polyurethane Catalysis

Water-blown polyurethane (PU) foams are integral to a multitude of industries, from automotive interiors and insulation to biomedical devices. The precise control of the polymerization and blowing reactions is paramount to achieving the desired foam properties. This control is primarily exerted by the catalyst system, which traditionally includes tertiary amines.[1][2] These catalysts are crucial in balancing the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, which ultimately define the foam's cellular structure, density, and mechanical performance.[2][3] However, the industry is continually seeking novel catalytic systems that offer improved performance, lower emissions, and enhanced end-product properties.[4] This document outlines the prospective application of pentamethylpropane-1,3-diamine as a multifunctional component in water-blown polyurethane systems.

Pentamethylpropane-1,3-diamine (N,N,N',N',2-pentamethyl-1,3-propanediamine) is a unique diamine with a distinct substitution pattern. Based on the principles of structure-activity relationships in amine catalysis of polyurethanes, its potential utility stems from two key structural features:

  • Tertiary Amine Groups: The presence of two tertiary amine groups suggests catalytic activity for both the gelling and blowing reactions.[1][5] The basicity of these amines allows them to activate isocyanate groups, facilitating their reaction with both polyols and water.[1][3]

  • Steric Hindrance: The methyl group at the 2-position of the propane backbone introduces steric hindrance around the amine nitrogens. This can modulate the catalytic activity, potentially offering a more controlled reaction profile compared to less hindered amines.

This application note will explore the hypothesized dual functionality of pentamethylpropane-1,3-diamine as both a catalyst and a reactive chain extender in water-blown polyurethane foam formulations.

Hypothesized Mechanism of Action

In a water-blown polyurethane system, pentamethylpropane-1,3-diamine is proposed to participate in the reaction through two primary mechanisms:

  • Catalysis: The lone pair of electrons on the nitrogen atoms of the tertiary amine groups will catalyze the isocyanate reactions. The proposed catalytic cycle involves the formation of an activated complex with the isocyanate, which then readily reacts with either a hydroxyl group from the polyol (gelling reaction) or a water molecule (blowing reaction). The steric hindrance provided by the methyl groups may influence the relative rates of these two reactions, a critical factor in controlling the final foam morphology.

  • Chain Extension: Although the amine groups are tertiary, the potential for reactivity with isocyanates to form quaternary ammonium structures or other interactions cannot be entirely dismissed, especially under certain processing conditions. However, the primary role is anticipated to be catalytic. In a broader context of diamines in polyurethanes, primary and secondary diamines are well-known chain extenders that react with isocyanates to form urea linkages, contributing to the hard segment of the polymer.

The balance between the gelling and blowing reactions is critical for producing high-quality foam. A catalyst that strongly favors the blowing reaction can lead to a collapse of the foam structure due to insufficient polymer network strength. Conversely, a catalyst that excessively promotes the gelling reaction can result in a dense, poorly expanded foam with a high percentage of closed cells. The unique structure of pentamethylpropane-1,3-diamine suggests the potential for a balanced catalytic effect.

Diagram of Hypothesized Catalytic Pathways

Polyurethane_Reactions cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate Urethane Urethane Isocyanate->Urethane + Polyol-OH Polyol Polyol Polyol->Urethane Isocyanate_Blow Isocyanate Carbamic_Acid Unstable Carbamic Acid Isocyanate_Blow->Carbamic_Acid + H2O Water Water Water->Carbamic_Acid Urea Urea Carbamic_Acid->Urea + Isocyanate-NCO CO2 CO2 Carbamic_Acid->CO2 -> Amine + Catalyst Pentamethylpropane-1,3-diamine Catalyst->Isocyanate Activates Catalyst->Isocyanate_Blow Activates caption Hypothesized catalytic role in PU reactions.

Caption: Hypothesized role of pentamethylpropane-1,3-diamine in PU reactions.

Anticipated Effects on Polyurethane Foam Properties

The incorporation of pentamethylpropane-1,3-diamine into a water-blown polyurethane formulation is expected to influence the final properties of the foam. The following table summarizes the anticipated effects based on its proposed dual functionality.

PropertyAnticipated Effect with Pentamethylpropane-1,3-diamineRationale
Cream Time Moderate to FastThe tertiary amine groups are expected to provide good initial catalytic activity.
Gel Time Balanced with Rise TimeThe sterically hindered nature may prevent overly rapid gelling, allowing for full foam expansion.
Rise Time ControlledA balanced catalytic activity is expected to lead to a controlled and uniform foam rise.
Foam Density Potentially LowerEfficient catalysis of the blowing reaction can lead to greater foam volume and lower density.
Cell Structure Fine and UniformA controlled reaction profile often results in a more uniform and finer cell structure.
Compressive Strength Moderate to HighA uniform cell structure and efficient polymerization should contribute to good mechanical properties.
Thermal Insulation Potentially ImprovedA finer cell structure can lead to better thermal insulation properties.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of pentamethylpropane-1,3-diamine in a model water-blown rigid polyurethane foam system.

Protocol 1: Preparation of a Water-Blown Rigid Polyurethane Foam

Materials:

  • Polyether Polyol (e.g., sucrose/glycerin-initiated, hydroxyl value ~450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI) (NCO content ~31%)

  • Pentamethylpropane-1,3-diamine (as the experimental catalyst)

  • Control Amine Catalyst (e.g., a standard commercial blowing catalyst for comparison)

  • Silicone Surfactant (for cell stabilization)

  • Deionized Water (as the blowing agent)

Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and combine the polyether polyol, silicone surfactant, deionized water, and the chosen amine catalyst (either pentamethylpropane-1,3-diamine or the control).

  • Mixing: Thoroughly mix the components of the premix for 60 seconds at 2000 rpm using a high-shear laboratory mixer.

  • Isocyanate Addition: Add the pre-weighed pMDI to the premix.

  • Final Mixing: Immediately mix the entire formulation for 10 seconds at 3000 rpm.

  • Foam Rise: Promptly pour the reacting mixture into a ventilated mold and allow it to rise freely.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and characterization.

Workflow for Foam Preparation

Foam_Preparation_Workflow A 1. Weigh Polyol, Surfactant, Water, and Catalyst B 2. Mix Premix (60s @ 2000 rpm) A->B C 3. Add pMDI B->C D 4. Final Mix (10s @ 3000 rpm) C->D E 5. Pour into Mold D->E F 6. Free Rise and Cure (24h) E->F G Foam Characterization F->G

Caption: Step-by-step workflow for polyurethane foam preparation.

Protocol 2: Characterization of Polyurethane Foam Properties

The following standard tests should be performed to evaluate the properties of the prepared foams.

  • Cream, Gel, and Rise Times:

    • Cream Time: The time from the final mixing until the mixture begins to rise and change color.

    • Gel Time: The time from the final mixing until fine strands of polymer can be drawn from the rising foam.

    • Rise Time: The time from the final mixing until the foam has reached its maximum height.

  • Foam Density:

    • Measure the core density of the cured foam according to ASTM D1622.

  • Cell Structure Analysis:

    • Examine the cell size and uniformity using scanning electron microscopy (SEM).

  • Compressive Strength:

    • Measure the compressive strength parallel to the direction of foam rise according to ASTM D1621.

  • Thermal Conductivity:

    • Determine the thermal conductivity of the foam using a heat flow meter according to ASTM C518.

Conclusion and Future Directions

The theoretical framework presented in this application note suggests that pentamethylpropane-1,3-diamine holds promise as a novel, multifunctional component in water-blown polyurethane systems. Its unique structure is hypothesized to provide a balanced catalytic activity, leading to controlled foam formation and potentially enhanced final properties. The provided protocols offer a starting point for the experimental validation of these hypotheses.

Further research should focus on a systematic evaluation of varying concentrations of pentamethylpropane-1,3-diamine and its effect on a range of polyurethane foam formulations, including flexible and semi-rigid systems. A detailed investigation into the kinetics of the gelling and blowing reactions in the presence of this catalyst would provide valuable insights into its mechanism of action.

References

  • Boumdouha, N., Boudiaf, A., and Safidine, Z. (2019, January 20–23). Mechanical and chemical characterizations of filled polyurethane foams used for non-lethal projectiles. Proceedings of the 10th European Symposium on Non-Lethal Weapons EWG-NLW, Brussels, Belgium.
  • American Society for Testing and Materials. (2020). ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. West Conshohocken, PA.
  • Sabtech. (2024, November 30). Types and Catalytic Activity of Tertiary Amine Catalysts.[Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.[Link]

  • Mishra, A. (2025, January 25). Polyurethane Foam: Production Processes and Advanced Material Characterization.[Link]

  • Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.[Link]

  • U.S. Patent No. US20050020705A1. (2005). Process for preparing closed-cell water-blown rigid polyurethane foams having improved mechanical properties.
  • Patsnap Eureka. (2009, February 5). Process for preparing closed-cell water-blown rigid polyurethane foams having improved mechanical properties.[Link]

  • Mishra, A. (2025, January 16). Polyurethane Foam: Production Processes and Advanced Material Characterization.[Link]

  • U.S. Patent No. US20080227879A1. (2008). Water-blown polyurethane foams and a process for their production.
  • Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.[Link]

  • ACS Sustainable Chemistry & Engineering. (2023, September 15). Fabrication and Characterization of Green Polyurethane Foams with Enhanced Vibration Damping Capability.[Link]

  • MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications.[Link]

  • Journal of Applied Polymer Science. (2015). Water-blown polyurethane-polyisocyanurate foams based on bio-polyols with wood fibers.[Link]

  • European Patent Office. (2006, February 23). WATER BLOWN POLYURETHANE SPRAY FOAM SYSTEM.[Link]

  • Global Substance Registration System. (n.d.). N,N,N',N',2-PENTAMETHYL-1,3-PROPANEDIAMINE.[Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-.[Link]

  • Inxight Drugs. (n.d.). N,N,N',N',2-Pentamethyl-1,3-propanediamine.[Link]

  • U.S. Patent No. US20200377684A1. (2020). Production of pu foams.
  • PubChem. (n.d.). 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-.[Link]

  • U.S. Patent No. US4078003A. (1978). Method for the preparation of 1,3-diamino-2,2-dimethyl propane.
  • European Patent Office. (2017, April 19). POLYURETHANE FOAM FOR FLAME-LAMINATING.[Link]

  • Patent No. 4253442. (2023, October 4). AMINE COMPOSITION USEFUL FOR MAKING STABLE POLYURETHANE FOAM SYSTEMS.[Link]

  • European Patent Office. (2023, June 14). RIGID POLYURETHANE FOAM CONTAINING REACTIVE FLAME RETARDANT.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Emission Control &amp; Troubleshooting for N,N,N',N',2-Pentamethylpropane-1,3-diamine

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals handling N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals handling N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9) . Widely recognized in pharmaceutical synthesis as "Oxomemazine Impurity 1" [1][2], this sterically hindered tertiary diamine presents severe occupational and environmental challenges. Its high vapor pressure and extremely low olfactory threshold require stringent mitigation strategies[3].

This guide provides field-proven, self-validating protocols to eliminate fugitive amine emissions and ensure a safe, odor-free laboratory environment.

Part 1: Chemical Profile & Causality

To effectively control emissions, one must understand the physical chemistry driving them. Tertiary amines lack the N-H bonds required for intermolecular hydrogen bonding, making them significantly more volatile than primary or secondary amines of similar molecular weight. Furthermore, the human olfactory system is hypersensitive to tertiary amines, detecting their characteristic "fishy" odor at parts-per-billion (ppb) levels[3].

Table 1: Physicochemical Properties & Emission Causality

PropertyValueCausality & Impact on Handling
CAS Number 67952-96-9Standard identifier for Oxomemazine Impurity 1 [2].
Molecular Weight 144.26 g/mol Low molecular weight prevents spontaneous condensation at room temperature [1].
Odor Threshold < 0.1 ppm (est.)Odor is detectable long before toxicological exposure limits are reached [3].
Volatility State Free Base: HighUnprotonated form easily escapes standard rotary evaporator cooling coils.
Mitigation State Dihydrochloride Salt: ZeroProtonation via acids eliminates vapor pressure through ionic lattice formation.
Part 2: Troubleshooting & FAQs

Q1: Why is the amine odor so persistent in the lab even after using a rotary evaporator with a cold trap? A: The free-base form of N,N,N',N',2-Pentamethylpropane-1,3-diamine is highly volatile. Standard chiller coils (typically set to 0°C to 5°C) are insufficient to condense 100% of the vaporized tertiary amine. The uncondensed vapor bypasses the coils, travels through the vacuum pump, and is exhausted into the ambient air. Solution: You must intercept the vapor chemically. Installing an in-line acid scrubber between the condenser and the vacuum pump converts the volatile free base into a non-volatile salt before it reaches the pump exhaust.

Q2: How can I effectively scrub emissions from my reactor exhaust without creating dangerous back-pressure? A: Use a dual-stage, low-resistance acid-quench scrubber. The first stage should utilize a strong mineral acid (e.g., 1M HCl) to rapidly protonate the diamine into its dihydrochloride salt (C8H20N2·2HCl). Because HCl itself can emit corrosive vapors, a second stage utilizing a weaker, non-volatile organic acid (e.g., 1M Citric Acid) is used to catch residual amine breakthrough and buffer the system. This chemical conversion drops the amine's vapor pressure to effectively zero [3].

Q3: What is the best way to remove this diamine impurity during Oxomemazine API downstream processing without generating fugitive emissions? A: Implement a biphasic acidic extraction. By adjusting the pH of your crude organic mixture to 3.0–4.0 using 0.5M HCl, the diamine is selectively protonated. The resulting salt is highly water-soluble and partitions entirely into the aqueous phase, while the target API (which has different pKa properties) remains in the organic phase. This prevents the amine from ever entering the vapor phase during subsequent drying steps.

Part 3: Experimental Protocols
Protocol 1: Setup of a Self-Validating Dual-Stage Acid Scrubber

Purpose: To chemically neutralize amine vapors from vacuum pump or reactor exhaust. Causality: Acid-base neutralization converts volatile amines into non-volatile ionic salts.

  • Primary Trap (Strong Acid): Fill a 500 mL Drechsel bottle (gas washing bottle) with 250 mL of 1M Hydrochloric Acid (HCl). Add 3 drops of Bromocresol Green pH indicator (yellow at pH < 3.8, blue at pH > 5.4).

  • Secondary Trap (Buffer/Weak Acid): Fill a second Drechsel bottle with 250 mL of 1M Citric Acid.

  • Tertiary Trap (Dry Carbon): Fill a drying tube or third bottle with 100 g of activated granular charcoal to capture non-amine volatile organic compounds (VOCs).

  • Assembly: Connect the exhaust of the condenser to the inlet of Trap 1. Connect Trap 1 to Trap 2, and Trap 2 to Trap 3. Ensure the final exhaust is routed into a fume hood.

  • Self-Validation Step: Monitor the color of Trap 1. As the amine neutralizes the acid, the pH will rise. A color change from yellow to blue indicates the acid is exhausted and must be replaced immediately to prevent odor breakthrough.

Protocol 2: Biphasic Extraction for Diamine Impurity Removal

Purpose: Liquid-liquid extraction of N,N,N',N',2-Pentamethylpropane-1,3-diamine from crude Oxomemazine mixtures.

  • Dissolution: Dissolve the crude API mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) inside a separatory funnel.

  • Acidification: Add an equal volume of 0.5M HCl (aqueous).

  • Agitation: Stopper the funnel and shake vigorously for 2 minutes. Vent frequently into a fume hood to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The diamine impurity is now protonated and resides in the aqueous layer.

  • Validation: Drain the aqueous layer. Test the pH of the aqueous layer; it should be strictly between 3.0 and 4.0. If it is >5.0, the acid was insufficient, and a second extraction with fresh 0.5M HCl is required.

  • Disposal: The aqueous waste containing the diamine dihydrochloride salt is now odorless and can be safely routed to standard acidic aqueous waste streams.

Part 4: Process Visualizations

Scrubber Reactor Reactor Exhaust (Free Amine Vapor) Condenser Primary Condenser (Cooling to 5°C) Reactor->Condenser Vapor AcidTrap1 Acid Trap 1 (1M HCl + Indicator) Condenser->AcidTrap1 Uncondensed AcidTrap2 Acid Trap 2 (1M Citric Acid) AcidTrap1->AcidTrap2 Residual Charcoal Activated Carbon (Trace VOCs) AcidTrap2->Charcoal Polishing Exhaust Clean Exhaust (Odor-Free) Charcoal->Exhaust Safe Venting

Dual-stage acid scrubbing workflow for neutralizing volatile tertiary amine emissions.

Extraction Mix Crude Organic Mixture (API + Diamine Impurity) AddAcid Add 0.5M HCl (Adjust pH to 3-4) Mix->AddAcid PhaseSplit Phase Separation (10 min settle) AddAcid->PhaseSplit OrgPhase Organic Phase (Purified Oxomemazine) PhaseSplit->OrgPhase Retains API AqPhase Aqueous Phase (Diamine Dihydrochloride) PhaseSplit->AqPhase Extracts Amine Waste Aqueous Waste (Odorless Salt Disposal) AqPhase->Waste Safe Transfer

Biphasic extraction logic for isolating the diamine impurity as a non-volatile salt.

References
  • Title: PubChem Compound Summary for CID 106228, 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Health Hazards of Tertiary Amine Catalysts Source: Centers for Disease Control and Prevention (CDC) / NIOSH Stacks URL: [Link]

Optimization

Troubleshooting foam collapse associated with N,N,N',N',2-Pentamethylpropane-1,3-diamine

Topic: N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9)[1][2][3] Executive Summary & Molecule Profile N,N,N',N',2-Pentamethylpropane-1,3-diamine is a tertiary amine catalyst used primarily in the production o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9)[1][2][3]

Executive Summary & Molecule Profile

N,N,N',N',2-Pentamethylpropane-1,3-diamine is a tertiary amine catalyst used primarily in the production of polyurethane (PU) foams.[1][2] Structurally, it consists of a propane backbone with a methyl substitution at the 2-position, flanked by two dimethylamino groups.[1]

In the delicate balance of polyurethane chemistry, this molecule functions as a catalyst that influences both the blowing reaction (Isocyanate + Water


 CO

+ Urea) and the gelling reaction (Isocyanate + Polyol

Urethane).[3][4][5]

The Core Issue: Foam collapse occurs when the blowing reaction outpaces the gelling reaction .[6] The gas bubbles (CO


) expand rapidly, but the polymer network (urethane/urea walls) has not cured sufficiently to support the cell structure. Gravity and surface tension then cause the catastrophic failure of the foam bun.[6]
PropertyDetail
Chemical Name N,N,N',N',2-Pentamethylpropane-1,3-diamine
CAS Number 67952-96-9
Function Tertiary Amine Catalyst (Balanced/Blowing promoter)
Key Defect Foam Collapse (Retrogradation)
Molecular Weight ~144.26 g/mol
Diagnostic Workflow: The Physics of Collapse

To fix the collapse, you must understand the "Race Condition" occurring in your reaction vessel.

  • The Gas (Blowing): Generated by the reaction of water and isocyanate, catalyzed by your amine.[4] This provides the lift.

  • The Wall (Gelling): Generated by the cross-linking of polyols and isocyanates.[6] This provides the strength.[6]

Failure Mode: If N,N,N',N',2-Pentamethylpropane-1,3-diamine drives gas evolution too fast, or if the cross-linking catalyst (e.g., TEDA/Dabco 33LV) is insufficient, the gas expands the cell beyond the polymer's elastic limit before it solidifies.[1] The cell wall ruptures, and the foam collapses.

Visualizing the Reaction Pathways

G RawMaterials Raw Materials (Iso + Polyol + Water) Blowing Blowing Reaction (Gas Generation) RawMaterials->Blowing Activated by Catalyst Gelling Gelling Reaction (Polymer Strength) RawMaterials->Gelling Activated by Catalyst Catalyst Catalyst: N,N,N',N',2-Pentamethylpropane-1,3-diamine Catalyst->Blowing Promotes (High Activity) Catalyst->Gelling Promotes (Moderate Activity) Stable Stable Foam (Balanced Rise) Blowing->Stable Balanced Collapse Foam Collapse (Gas > Strength) Blowing->Collapse Rate Too Fast Gelling->Stable Balanced Gelling->Collapse Rate Too Slow Shrinkage Shrinkage (Strength > Gas) Gelling->Shrinkage Rate Too Fast

Figure 1: The "Race Condition" in Polyurethane Foam.[1][2][6] Collapse occurs when the Blowing pathway (Yellow) exceeds the speed of the Gelling pathway (Green).[6]

Troubleshooting Guide: Scenarios & Solutions
Scenario A: Total Collapse (The "Pancake" Effect)

Symptoms: The foam rises partially and then falls back into a liquid/gooey mass.[6]

  • Root Cause: Severe catalyst imbalance.[1][2][6] The amine is driving CO

    
     production significantly faster than the polymer backbone can form.[6]
    
  • Solution:

    • Reduce the concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine by 15-20% .

    • Increase the strong gelling catalyst (e.g., Triethylenediamine/TEDA) by 10% .[1]

    • Check Moisture: Verify your polyol water content.[1][2][6] Excess water acts as a blowing agent; if uncompensated, it leads to collapse.[1]

Scenario B: Top-Center Collapse (The "Chimney" or "Dimple")

Symptoms: The foam bun looks good but has a depression or fissure running down the center.[6]

  • Root Cause: The exotherm (heat) in the center of the bun is accelerating the blowing reaction thermally, while the gelling reaction lags behind.

  • Solution:

    • Slight Reduction: Reduce N,N,N',N',2-Pentamethylpropane-1,3-diamine by 5-10% .

    • Surfactant Check: Ensure your silicone surfactant is high-efficiency.[1][2][6] Weak surface tension stabilization allows bubbles to coalesce and rupture under thermal stress.[1][2][6]

Scenario C: Coarse Cells + Partial Settling

Symptoms: The foam doesn't fully collapse, but the cell structure is irregular and large (pea-sized bubbles), and the height is lower than expected.

  • Root Cause: "Boiling" effect.[1][2][6] The catalyst is releasing gas before the surfactant has established the film.[6]

  • Solution:

    • Delayed Action: Consider blending N,N,N',N',2-Pentamethylpropane-1,3-diamine with a "delayed action" acid-blocked catalyst to slow the initial bite.[1][2]

    • Temperature: Lower the raw material temperature (Polyol/Iso) by 2-3°C to retard the initial reaction rate.

Validation Protocol: The "Cup Test" Rise Profile

Before running a full machine trial, validate your catalyst adjustments using this bench-top protocol.

Objective: Determine the "Gel Time" vs. "Rise Time." Target: For stable foam, Rise Time should be slightly longer or equal to Gel Time (depending on the formulation type). If Rise Time << Gel Time, collapse is imminent.[1]

Equipment:

  • Paper cup (500ml)

  • High-speed mixer (2000-3000 RPM)[1][2][6]

  • Stopwatch[1][2][7]

  • Wooden tongue depressor[1][2]

Step-by-Step Protocol:

  • Weighing: Weigh Polyol, Surfactant, Water, and N,N,N',N',2-Pentamethylpropane-1,3-diamine into the cup.

  • Mixing (Resin): Mix for 15 seconds.

  • Addition: Add Isocyanate (at correct index, e.g., 105).[1]

  • Final Mix: Mix for exactly 7-10 seconds . Do not over-mix.

  • Observation:

    • Cream Time (CT): Time when the mixture turns creamy/opaque (start of reaction).[6]

    • Gel Time (GT): Dip the wooden stick into the rising foam and pull it out. The time when you see a stable polymer "string" or "fiber" pull off the stick.[6]

    • Rise Time (RT): The time when the foam stops expanding upward.[6]

  • Analysis:

    • Calculate

      
      .[1][2][6]
      
    • If

      
       is positive (RT > GT):  Good.[1][2][6] The polymer gelled before the gas finished expanding.[2][6]
      
    • If

      
       is negative (RT < GT): DANGER.  The gas finished expanding while the polymer was still liquid.[2][6] This leads to collapse.[1][2][6] Action:  Reduce amine or increase tin/gelling catalyst.
      
Frequently Asked Questions (FAQ)

Q1: Can I replace PMDETA (Pentamethyldiethylenetriamine) directly with N,N,N',N',2-Pentamethylpropane-1,3-diamine?

  • A: Not 1:1. While both are pentamethylated amines, the propane backbone of your molecule (versus the ethylene backbone of PMDETA) alters the steric availability of the nitrogen electrons. You generally need to re-optimize the load level.[6] Start with an equimolar replacement and adjust based on the Cup Test (Section 4).

Q2: My foam isn't collapsing, but it is shrinking (pruning) after cooling. Is this the amine's fault?

  • A: Likely the opposite. Shrinkage means the "Closed Cell Content" is too high—the polymer gelled too fast and trapped the gas, which then contracted upon cooling. In this case, you might actually need more of the N,N,N',N',2-Pentamethylpropane-1,3-diamine (to drive blowing/cell opening) or less of the gelling catalyst/Tin.[1]

Q3: Does this catalyst have high VOC emissions?

  • A: As a non-reactive tertiary amine (it lacks a hydroxyl group to tie into the network), it can contribute to VOCs. If "fogging" or emissions are a constraint (e.g., automotive specs), consider using a reactive amine alternative that contains an -OH or -NH2 group.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106228, 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-. Retrieved February 28, 2026.[1][2]

  • Evonik Industries.Polycat® 9 Technical Datasheet (Tertiary Amine Catalyst). (Reference for similar blowing/gelling balance mechanisms in pentamethyl-amines).
  • University of Queensland.A Critical Review of the Growth, Drainage and Collapse of Foams.

  • Petrochemicals Europe.

Sources

Troubleshooting

Technical Support Center: N,N,N',N',2-Pentamethylpropane-1,3-diamine in Polyurethane Foam Systems

Welcome to the technical support center for N,N,N',N',2-Pentamethylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals utilizing this tertiary amine catalyst in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N,N',N',2-Pentamethylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals utilizing this tertiary amine catalyst in the formulation of polyurethane (PU) foams. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions to help you precisely control the critical foaming parameters of cream time and rise time.

Core Concepts: The Role of the Catalyst in Foam Formation

To effectively troubleshoot, one must first understand the fundamental reactions governed by the catalyst. Polyurethane foam formation is a delicate balance between two primary, simultaneous reactions: the blowing reaction and the gelling reaction .[1][2]

  • Blowing Reaction: The reaction between isocyanate (-NCO) and water (H₂O) generates carbon dioxide (CO₂) gas. This gas is responsible for the nucleation and expansion of the foam cells.[2][3]

  • Gelling Reaction (Polymerization): The reaction between isocyanate (-NCO) and a polyol (-OH) forms the urethane linkages that build the polymer backbone. This reaction increases the viscosity and strength of the foam matrix.[1][4]

N,N,N',N',2-Pentamethylpropane-1,3-diamine, as a tertiary amine catalyst, accelerates both of these reactions.[4][5] The balance between its influence on blowing versus gelling is what dictates the foam's processing characteristics and final properties.

This dynamic relationship governs two key processing milestones:

  • Cream Time: The initial phase of the reaction, measured from the moment of mixing until the liquid mixture begins to change color (often becoming opaque or "creamy") and visibly start to expand.[6][7] This is primarily dictated by the onset of the blowing reaction.

  • Rise Time: The total time from mixing until the foam reaches its maximum height and expansion ceases.[6] A successful rise depends on a synchronized interplay: the blowing reaction must generate gas at an optimal rate, while the gelling reaction must build viscosity and network strength just fast enough to trap that gas without collapsing or creating a structure that is too rigid to expand.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_outputs Process Parameters Isocyanate Isocyanate (-NCO) Blowing Blowing Reaction (CO₂ Generation) Isocyanate->Blowing Gelling Gelling Reaction (Polymerization) Isocyanate->Gelling Polyol Polyol (-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing Catalyst N,N,N',N',2-Pentamethylpropane-1,3-diamine Catalyst->Blowing Accelerates Catalyst->Gelling Accelerates CreamTime Cream Time Blowing->CreamTime Primarily Dictates RiseTime Rise Time Blowing->RiseTime Influences Rate of Expansion Gelling->RiseTime Builds Network to Support Rise Foam Final Foam Structure RiseTime->Foam

Catalytic influence on PU foam formation parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My cream time is too short, and the mixture reacts almost instantly. How can I slow it down?

  • Answer: An excessively short cream time is typically caused by an overactive blowing reaction, often due to either too much catalyst or high temperatures.

    • Primary Cause: The concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine is likely too high, aggressively accelerating the isocyanate-water reaction.[8][9]

    • Contributing Factor: Elevated temperatures of the raw materials (polyol, isocyanate) or the mold will increase the catalyst's activity, shortening the cream time.[10]

    Solutions:

    • Reduce Catalyst Concentration: Systematically decrease the loading of N,N,N',N',2-Pentamethylpropane-1,3-diamine in small increments (e.g., 5-10% reduction per trial) until the desired cream time is achieved.

    • Control Temperature: Ensure all components and the processing environment are at the recommended starting temperature. Lowering the temperature will slow the catalytic activity.

    • Introduce a Delayed-Action Catalyst: In advanced formulations, consider incorporating a delayed-action catalyst, such as an amine salt, which becomes more active as the reaction exotherm builds.[4] This can provide a longer initial pot life.

    • Adjust Catalyst Package: If using a co-catalyst, consider partially substituting the N,N,N',N',2-Pentamethylpropane-1,3-diamine with a catalyst known to be less active in the blowing reaction (a "gelling" catalyst).[9]

Question 2: My cream time is too long, and the reaction takes a very long time to initiate.

  • Answer: A delayed cream time points to insufficient catalytic activity for the blowing reaction.

    • Primary Cause: The concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine is too low to effectively initiate the CO₂ generation.[8][9]

    • Contributing Factors: Low temperatures of reactants or the mold can significantly slow down the reaction rate.[11] Additionally, aged or improperly stored raw materials, particularly the polyol, may have reduced reactivity.[11][12]

    Solutions:

    • Increase Catalyst Concentration: Incrementally increase the loading of N,N,N',N',2-Pentamethylpropane-1,3-diamine.

    • Verify Temperatures: Confirm that all chemical components and the mold are pre-conditioned to the specified process temperature.

    • Check Raw Materials: Ensure the water concentration in the formulation is correct and that the polyols and isocyanates are within their shelf life and have been stored correctly.

Question 3: The foam rises too quickly and then collapses, or it has large splits and cracks.

  • Answer: This critical issue indicates a severe imbalance between the blowing and gelling reactions. The foam structure is not building strength fast enough to contain the gas being generated.

    • Primary Cause: The gelling reaction is too slow relative to the blowing reaction. While N,N,N',N',2-Pentamethylpropane-1,3-diamine catalyzes both, the system may require stronger promotion of the polymerization (gelling) phase.

    • Contributing Factor: Insufficient overall catalysis can also lead to a weak network that cannot support itself.[10]

    Solutions:

    • Optimize Catalyst Balance: This is the most crucial step. While increasing the N,N,N',N',2-Pentamethylpropane-1,3-diamine might help, the most effective solution is often to introduce or increase the concentration of a strong gelling catalyst , such as dibutyltin dilaurate (DBTDL) or stannous octoate. This will accelerate the cross-linking and build the required network strength to prevent collapse.

    • Review Overall Catalyst Level: If the rise is simply slow and then collapses, a modest increase in the overall catalyst package (both amine and any co-catalyst) may be necessary.

    • Ensure Proper Mixing: Inadequate mixing can create localized areas of imbalanced stoichiometry, leading to weak spots and collapse.[11]

Question 4: The foam stops rising prematurely, resulting in a dense product.

  • Answer: A short rise time or "dense" foam suggests that the gelling reaction is dominating and occurring too quickly, causing the foam to solidify before it has fully expanded.

    • Primary Cause: The catalyst system is too heavily weighted towards gelling. If using a potent gelling co-catalyst (like an organometallic compound), its concentration may be too high.

    • Contributing Factor: An excessively high concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine can also contribute, as it does promote gelling, albeit often less strongly than dedicated gelling catalysts.

    Solutions:

    • Reduce Gelling Catalyst: If using a co-catalyst like a tin compound, reduce its concentration first, as it has the most significant impact on the gel reaction.

    • Slightly Reduce Amine Catalyst: If the problem persists, a small reduction in the N,N,N',N',2-Pentamethylpropane-1,3-diamine may be warranted.

    • Balance the Reactions: The goal is to slow the solidification just enough to allow the blowing reaction to complete its expansion phase. This is a fine-tuning process that may require several iterations.[9]

Data Summary and Experimental Protocols

Troubleshooting Summary Table
ProblemKey Indicator(s)Likely Cause (Catalyst-Related)Recommended Adjustment
Cream Time Too Short Rapid color change, mixture thickens almost instantly.Over-concentration of amine catalyst; system is too "blow" heavy.Systematically reduce N,N,N',N',2-Pentamethylpropane-1,3-diamine concentration. Check/reduce component temperatures.
Cream Time Too Long Mixture remains liquid for an extended period with no visible reaction.Insufficient amine catalyst concentration.Incrementally increase N,N,N',N',2-Pentamethylpropane-1,3-diamine concentration. Verify component temperatures are not too low.
Foam Collapse / Splitting Foam rises but then falls back; large cracks appear.Gelling reaction is too slow compared to the blowing reaction.Increase concentration of a dedicated gelling co-catalyst (e.g., organotin). Ensure adequate overall catalyst loading.
Dense Foam / Short Rise Foam stops expanding prematurely; final density is too high.Gelling reaction is too fast, solidifying the matrix before full expansion.Reduce concentration of the gelling co-catalyst. If no co-catalyst, slightly reduce amine catalyst.
Experimental Protocol: Catalyst Ladder Study for Optimization

This protocol outlines a systematic approach to determine the optimal concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine for a target cream and rise time.

Objective: To map the effect of varying catalyst concentration on cream and rise times.

Materials & Equipment:

  • Polyol blend (pre-mixed with surfactant, water, etc.)

  • Isocyanate (e.g., MDI or TDI)

  • N,N,N',N',2-Pentamethylpropane-1,3-diamine catalyst

  • Digital scale (0.01g accuracy)

  • Mixing cups and mixing paddle (mechanical mixer recommended for consistency)

  • Stopwatch

  • Temperature-controlled environment or water bath

Procedure:

  • Establish a Baseline: Prepare your standard formulation, noting the exact weight of all components.

  • Define the Ladder: Create a series of five formulations where only the concentration of N,N,N',N',2-Pentamethylpropane-1,3-diamine is varied. For example:

    • Sample 1: Baseline - 50%

    • Sample 2: Baseline - 25%

    • Sample 3: Baseline Concentration

    • Sample 4: Baseline + 25%

    • Sample 5: Baseline + 50%

  • Temperature Conditioning: Bring all chemicals to a consistent, recorded temperature (e.g., 23 °C) before mixing.[11]

  • Foam Preparation (for each sample): a. Weigh the polyol blend into a mixing cup. b. Weigh the precise amount of catalyst and add it to the polyol blend. Mix thoroughly for 30 seconds. c. Weigh and add the isocyanate to the cup. d. Immediately begin mixing vigorously and start the stopwatch. Mix for the specified time (e.g., 10 seconds).[13]

  • Data Collection: a. Cream Time: Watch the mixture closely. Record the time when the liquid's surface changes color and the first sign of expansion is visible. b. Rise Time: Continue observing the foam. Record the time when the foam reaches its maximum vertical height and stops rising.

  • Analysis: Plot the cream time and rise time as a function of catalyst concentration. This will provide a clear visual guide to how N,N,N',N',2-Pentamethylpropane-1,3-diamine affects your specific system, allowing you to interpolate the optimal concentration for your target profile.

G cluster_cream Cream Time Analysis cluster_rise Rise Time Analysis start Start: Foam Processing Issue measure Measure Cream Time & Rise Time start->measure check_spec Times Within Specification? measure->check_spec check_cream Cream Time Too Short? check_spec->check_cream No end_ok Process OK check_spec->end_ok Yes dec_cat Decrease Catalyst Concentration check_cream->dec_cat Yes inc_cat Increase Catalyst Concentration check_cream->inc_cat No dec_cat->measure check_rise Foam Collapses or Rise Too Slow? dec_cat->check_rise inc_cat->measure inc_cat->check_rise inc_gel Increase Gelling Co-Catalyst check_rise->inc_gel Yes dec_gel Decrease Gelling Co-Catalyst check_rise->dec_gel No (Dense Foam) inc_gel->measure end_reval Re-evaluate Formulation inc_gel->end_reval If Issue Persists dec_gel->measure dec_gel->end_reval If Issue Persists

Systematic troubleshooting workflow for foam catalysis.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting concentration for N,N,N',N',2-Pentamethylpropane-1,3-diamine?

    • Amine catalysts are generally used in concentrations ranging from 0.1 to 5.0 parts per hundred parts of polyol (pphp). The optimal amount is highly dependent on the specific polyol, isocyanate, water level, and desired foam properties. Always begin with the recommendation on the manufacturer's technical data sheet and perform a ladder study to fine-tune the concentration for your system.

  • Q2: Can I use N,N,N',N',2-Pentamethylpropane-1,3-diamine as the sole catalyst in my formulation?

    • While it is possible in some systems, it is far more common to use it as part of a balanced catalyst package. To achieve optimal foam properties and a stable process, it is often paired with other tertiary amines to modify the blowing characteristics or with organometallic catalysts (e.g., tin or bismuth compounds) to independently control the gelling reaction.[2][3]

  • Q3: How does the chemical structure of N,N,N',N',2-Pentamethylpropane-1,3-diamine influence its behavior?

    • As a tertiary amine, its catalytic activity is a function of its basicity and the steric hindrance around the nitrogen atoms.[2][4] The multiple methyl groups on this diamine create a specific level of steric hindrance, which modulates its access to and activation of the isocyanate groups. This unique structure gives it its characteristic balance between promoting the blowing and gelling reactions.

  • Q4: Besides catalyst adjustments, what other factors can cause foam collapse?

    • Foam collapse is a complex issue. Beyond an imbalanced catalyst system, other causes include: incorrect mix ratio of polyol and isocyanate, inadequate mixing, cold molds or components that quench the reaction, and using improper release agents (e.g., silicone-based) which can destroy the foam's surface tension.[11]

References

  • Vertex AI Search. (2025, May 7). polyurethane foaming catalyst adjusting cream time and rise time in foam processing.
  • Hebei Mingxu Chemicals. (2024, October 29).
  • Vertex AI Search. (2025, March 31). amine catalysts: improving foam consistency in pu soft foam production.
  • P. P. (n.d.).
  • Quora. (2018, June 26). How to increase the cream time in a polyurethane foam.
  • Green View Technology and Development Co., Ltd. (2022, May 25).
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • Quora. (2018, July 25). How to decrease the rise time in a polyurethane foam.
  • Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
  • ResearchGate. (2014, October 8). How to adjust cream time (to shorten or lengthen) while keeping the gelling time intact in polyurethane foaming?.
  • Smooth-On. (n.d.). My urethane foam did not rise as expected (collapsed).
  • Imenpol blog. (2024, September 23). Troubleshooting polyurethane spray foam.
  • Fabric Supply. (n.d.). Technical Info.
  • Google Patents. (n.d.).
  • Elsevier. (n.d.). Dynamic Mechanical Analysis during polyurethane foaming: Relationship between modulus build-up and reaction kinetics.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Amine Blush in PEMPDA-Catalyzed Coatings

Welcome to the Technical Support Center for high-performance epoxy coatings. For drug development professionals and formulation scientists, maintaining sterile, chemically resistant environments is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-performance epoxy coatings. For drug development professionals and formulation scientists, maintaining sterile, chemically resistant environments is critical. Epoxy coatings used in cleanrooms, secondary containment, and pharmaceutical reactor linings often utilize N,N,N',N',2-pentamethylpropane-1,3-diamine (PEMPDA) as a high-performance accelerator. However, environmental fluctuations during application can lead to a severe surface defect known as amine blush.

This guide provides a deep dive into the causality of PEMPDA-induced blushing, risk matrices, and self-validating troubleshooting protocols.

The Mechanistic Causality of PEMPDA Blushing

To troubleshoot a chemical failure, you must first understand its mechanism. PEMPDA is a highly reactive, sterically hindered tertiary amine (). Most literature on amine blush focuses on primary or secondary amines, which react directly with atmospheric carbon dioxide (


) to form stable carbamate salts.

PEMPDA behaves differently. Because it is a tertiary amine, it lacks the N-H bond required to form a carbamate directly. Instead, PEMPDA acts as a potent hygroscopic catalyst. When exposed to high humidity and


, PEMPDA facilitates the formation of carbonic acid in micro-condensation layers on the coating surface. The carbonic acid then protonates the tertiary amine, resulting in the formation of an ammonium bicarbonate salt  (

) ().

This ionic salt migrates to the surface-air interface, creating a sticky, waxy, or cloudy exudate. If left unaddressed, this microscopic layer acts as a chemical bond-breaker, causing catastrophic delamination of subsequent primer or topcoat layers ().

Pathway Visualization

The following diagram illustrates the competing chemical pathways when applying a PEMPDA-catalyzed epoxy system. Controlling the environment ensures the system favors homopolymerization over bicarbonate salt formation.

G PEMPDA PEMPDA (Tertiary Amine) Bicarbonate Amine Bicarbonate Salt (R3NH+ HCO3-) PEMPDA->Bicarbonate Catalyzes reaction NormalCure Homopolymerization / Crosslinking PEMPDA->NormalCure Accelerates cure Env Atmospheric H2O & CO2 (High Humidity) Env->Bicarbonate Provides reactants Epoxy Epoxy Resin (DGEBA) Epoxy->NormalCure Base matrix Blush Amine Blush Defect (Cloudy, Poor Adhesion) Bicarbonate->Blush Surface migration GoodFilm Clear, Cured Film NormalCure->GoodFilm Ideal conditions

Competing pathways of PEMPDA in epoxy coatings: normal curing vs. bicarbonate blush formation.

Environmental Parameters & Blush Risk Matrix

Amine blush is an entirely preventable phenomenon if environmental controls are strictly maintained during the "open time" (the period before the epoxy fully crosslinks).

ParameterOptimal RangeHigh-Risk RangeMechanistic Impact
Relative Humidity (RH) < 50%> 70%High moisture provides the

necessary for the catalytic formation of bicarbonate salts.
Substrate Temperature 20°C – 25°C< 15°CLow temperatures retard the epoxy crosslinking rate, extending the open time for

reactions.
Dew Point Spread > 3°C (5°F) above< 3°C aboveMicro-condensation creates an aqueous reaction medium for the amine and atmospheric

.
Ambient

Levels
< 1,000 ppm> 2,000 ppmElevated

(e.g., from gas/oil heaters) drives the chemical equilibrium toward carbonic acid formation.

Self-Validating Remediation Protocol

If a PEMPDA-catalyzed coating exhibits blushing, it must be remediated before any subsequent layers are applied. Do not attempt to sand off the blush without washing it first, as sanding will simply grind the ionic salts deeper into the coating profile.

Step 1: Detection & Assessment Because tertiary amine blush forms bicarbonates rather than standard carbamates, pH testing can be unreliable (often yielding false negatives). Utilize a visual inspection for cloudiness/greasiness, or use an advanced carbamate/bicarbonate enzyme screening kit ().

Step 2: The Aqueous Wash (Do NOT use Solvents)

  • Prepare a solution of warm water and a heavy-duty, non-ionic surfactant (e.g., TSP or Dawn dish soap).

  • Scrub the affected surface using a stiff-bristle brush or abrasive pad. Causality Check: Ammonium bicarbonate salts are highly ionic and water-soluble. Organic solvents like Methyl Ethyl Ketone (MEK) or acetone are non-polar and will completely fail to dissolve the salt, merely smearing it across the substrate.

Step 3: Rinsing & Drying

  • Rinse the surface thoroughly with clean, warm, distilled water to remove all suspended salts and soap residue.

  • Allow the surface to air dry completely, or use forced warm air (ensuring the air source does not introduce combustion

    
    ).
    

Step 4: The Water Break Test (Self-Validation) To validate that the protocol was successful:

  • Mist the dried surface lightly with clean water.

  • Pass: If the water sheets out evenly across the surface, the ionic bond-breaker has been successfully removed.

  • Fail: If the water beads up or forms "fish-eyes," hydrophobic salt residues remain. Repeat Steps 2 and 3.

Frequently Asked Questions (FAQs)

Q: We applied a PEMPDA-catalyzed novolac epoxy in our cleanroom, but the topcoat delaminated. Could this be blush even if we didn't see a cloudy film? A: Yes. Amine blush is not always visible to the naked eye. Depending on the exact stoichiometry and humidity, it can manifest as a microscopic, clear layer of bicarbonate salt that acts as a severe chemical bond-breaker (). Always perform a water break test prior to overcoating.

Q: Does PEMPDA cause "blush" or "bloom"? A: It can cause both, but they are distinct. Amine bloom occurs when unreacted PEMPDA simply migrates to the surface without reacting with the atmosphere. Amine blush occurs when that migrated PEMPDA reacts with


 and 

to form a bicarbonate salt. Both require the aqueous wash protocol to remove.

Q: How does utilizing an "induction time" (sweat-in time) prevent blushing? A: Allowing the mixed epoxy resin and PEMPDA hardener to sit in the mixing vessel for 15–30 minutes before application allows the highly mobile amine molecules to pre-react with the epoxy oligomers. This increases the molecular weight and viscosity of the system, significantly reducing the amount of free amine available to migrate to the surface and react with the atmosphere.

Q: Can we use torpedo heaters to warm the cleanroom and speed up the cure? A: Absolutely not. Direct-fired gas or oil heaters (like torpedo heaters) pump massive amounts of


 and water vapor directly into the application environment. This creates the exact stoichiometric conditions required to force PEMPDA into the bicarbonate salt pathway. Always use indirect-fired heaters or electric climate control.

References

  • VICHEM. "Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions."[Link]

  • PCI Magazine. "Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry?"[Link]

  • KTA-Tator. "The Formation of Amine Exudate (Blushing) of Epoxy Coatings."[Link]

  • PubChem. "1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- (CID 106228)." [Link]

  • RSC Advances. "The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces."[Link]

Troubleshooting

Overcoming steric hindrance issues in N,N,N',N',2-Pentamethylpropane-1,3-diamine reactions

Topic: Overcoming steric hindrance issues in N,N,N',N',2-Pentamethylpropane-1,3-diamine reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance issues in N,N,N',N',2-Pentamethylpropane-1,3-diamine reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Status: Operational Subject: Troubleshooting Steric Hindrance & Reactivity Profiles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

System Overview & Molecular Architecture

Welcome to the technical guide for N,N,N',N',2-Pentamethylpropane-1,3-diamine (hereafter referred to as PMPDA ).[1] This molecule is a critical tertiary diamine ligand and catalyst, structurally defined by a propane-1,3-diamine backbone fully methylated at the nitrogen terminals and substituted with a methyl group at the C2 position.[1]

The Core Problem: The "Neopentyl-Like" Steric Wall

While PMPDA is a potent nucleophile and bidentate ligand, users frequently encounter reduced yields or sluggish kinetics compared to its unhindered analog, TMPDA (


-tetramethyl-1,3-propanediamine).[1]

The culprit is the C2-Methyl Group .

  • In Chelation: When binding to metals (Zn, Li, Cu), the ligand forms a 6-membered chelate ring.[1] The C2-methyl forces the ring into a specific chair conformation to avoid 1,3-diaxial interactions. If the metal center requires a geometry that forces this methyl group axial, the complex becomes thermodynamically unstable.

  • In Quaternization: The C2-methyl creates a "sweeping volume" (dynamic steric hindrance) that shields the nitrogen lone pairs from incoming electrophiles, particularly during

    
     attacks.[1]
    

Troubleshooting Guides (Interactive Workflows)

Module A: Ligand Binding & Metal Coordination Failures

Symptoms: Low complex stability, precipitation of metal salts, failure to crystallize.[1]

Q: Why is my metal complex decomposing or failing to form? A: The 6-membered chelate ring formed by PMPDA is entropically less favored than the 5-membered ring of TMEDA. The C2-methyl group exacerbates this by imposing conformational rigidity.

ParameterOptimization Protocol
Solvent Choice Avoid: Coordinating solvents (THF, DMSO) which compete with PMPDA.Use: Non-coordinating solvents (Dichloromethane, Toluene) to force the metal to accept the diamine.[1]
Counter-Ion Issue: Small anions (Cl⁻, Br⁻) crowd the metal center, clashing with the PMPDA methyls.Fix: Perform anion exchange to non-coordinating, bulky anions (OTf⁻, PF₆⁻, BArF⁻) to open up coordination space.[1]
Temperature Protocol: Lower temperatures (-78°C to 0°C) often favor the kinetic formation of the chelate, preventing ligand dissociation.

Visual Workflow: Coordination Troubleshooting

CoordinationTroubleshooting Start Issue: Poor Metal Coordination CheckSolvent Check Solvent System Start->CheckSolvent IsCoordinating Is solvent coordinating? (THF, DMSO, MeCN) CheckSolvent->IsCoordinating SwitchSolvent Switch to DCM or Toluene IsCoordinating->SwitchSolvent Yes CheckAnion Check Counter-Ion IsCoordinating->CheckAnion No IsHalide Is anion a Halide? (Cl, Br, I) CheckAnion->IsHalide AnionExchange Exchange to OTf, PF6, or BArF IsHalide->AnionExchange Yes CheckTemp Check Temperature IsHalide->CheckTemp No CoolDown Lower Temp (-40°C) to trap Kinetic Product CheckTemp->CoolDown

Caption: Logic flow for diagnosing and resolving metal coordination failures with PMPDA.

Module B: Quaternization & Alkylation Issues

Symptoms: No reaction, low yield in Menshutkin reactions, recovery of starting material.[1]

Q: I cannot get PMPDA to react with my alkyl halide. Is the nucleophile dead? A: It is not dead, but it is "shielded." The C2-methyl group blocks the trajectory of the incoming alkyl group. Standard reflux conditions often fail because the reverse reaction (dealkylation) is favored by the steric strain of the product.

Protocol: Overcoming the Barrier

  • The "Hard" Electrophile Switch:

    • Stop using Alkyl Iodides (e.g., Methyl Iodide).[1] The iodide anion is nucleophilic and can cause dealkylation via

      
       attack on the strained ammonium salt.
      
    • Use: Methyl Triflate (MeOTf) or Methyl Fluorosulfonate (Magic Methyl) .[1] The triflate anion is non-nucleophilic, preventing the reverse reaction.

  • The Pressure Solution (The Q-Tube Effect):

    • Reaction rates for sterically hindered amines are highly sensitive to pressure (Volume of Activation,

      
      , is highly negative).[1]
      
    • Action: Run the reaction in a high-pressure vessel (Q-Tube or Autoclave) at 50–100 psi. This physically forces the transition state to compress, overcoming the steric repulsion.

  • Solvent Dielectric Tuning:

    • Use Acetonitrile (MeCN) .[1] Its high dielectric constant (

      
      ) stabilizes the charged transition state (ammonium salt formation) significantly better than non-polar solvents, lowering the activation energy.[1]
      

Comparative Data: Alkylation Efficiency

Alkylating AgentSolventConditionsYield (24h)Notes
Methyl Iodide (MeI)THFReflux (66°C)< 15%Equilibrium issue; dealkylation occurs.[1]
Methyl Iodide (MeI)MeCNSealed Tube (80°C)45%Pressure helps, but I⁻ is problematic.[1]
Methyl Triflate (MeOTf) DCM 0°C to RT > 92% Recommended. Irreversible alkylation.[1]

Advanced Application: Polyurethane Catalysis[1][2]

Q: Why does PMPDA show "Delayed Action" in my foam formulation? A: In polyurethane systems, PMPDA is often used as a "blow-biased" catalyst.[1] The steric bulk hinders the formation of the urethane (gelling) transition state, which involves a bulky polyol. The reaction with water (blowing) involves a smaller molecule, so PMPDA catalyzes this preferentially.[1]

Mechanism of Selectivity:

  • Gelling (Polyol + Isocyanate): High steric demand.[1] PMPDA is slow here.

  • Blowing (Water + Isocyanate): Low steric demand.[1] PMPDA is fast here.

Troubleshooting Drift: If your rise profile is drifting (foam collapses), the steric hindrance of PMPDA makes it sensitive to thermal deactivation.[1] Ensure the exotherm does not exceed 120°C, or the amine may dissociate from the growing polymer chain, halting the cure.

Mechanistic Visualization

The following diagram illustrates the steric clash that occurs during the approach of a bulky electrophile versus a proton.

StericMechanism cluster_attack N1 N(Me)2 C2 C2-Me (Steric Wall) N1->C2 N2 N(Me)2 C2->N2 H_plus H+ (Proton) H_plus->N1 Fast (Small) R_X R-X (Alkyl) R_X->N1 Blocked by C2-Me

Caption: The C2-Methyl group (red) creates a steric wall that blocks bulky alkyl groups (R-X) while allowing small protons (H+) to pass.[1]

References & Authority

  • Kim, W., et al. (2007).[1][2] Electronic and steric effects in diamine recognition with a highly rigid Zn(II) complex. Bulletin of the Korean Chemical Society.[2] Link

  • Thermo Scientific Chemicals. N,N,N',N'-Tetramethyl-1,3-propanediamine Properties and Specifications. Link

  • American Chemistry Council. (2012).[1] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Link

  • Oakwood Chemical. N,N,2,2-Tetramethyl-1,3-propanediamine Technical Data. (Analogous steric data). Link

  • PubChem. N,N,N',N'-Tetramethyl-1,3-diaminopropane Compound Summary. National Library of Medicine. Link

Disclaimer: All protocols involve hazardous chemicals (Triflates, High Pressure).[1] Consult your institution's EHS guidelines before proceeding.

Sources

Optimization

Technical Support Center: Optimizing Shelf-Life Stability of N,N,N',N',2-Pentamethylpropane-1,3-diamine Premixes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals working with advanced polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals working with advanced polymer-drug conjugates, biomedical polyurethanes, and controlled-release hydrogels.

In these specialized applications, N,N,N',N',2-Pentamethylpropane-1,3-diamine (Molecular Formula: C8H20N2, PubChem CID: 106228) serves as a highly selective, sterically hindered tertiary amine gelling catalyst[1]. While its catalytic efficiency is unparalleled for precise polymer architecture, formulating it into "B-side" polyol premixes often introduces thermodynamic and kinetic instability. This guide moves beyond basic fixes, exploring the mechanistic causality behind premix degradation and providing self-validating protocols to engineer robust, shelf-stable systems.

Part 1: Diagnostic Troubleshooting Guide & FAQs

Issue 1: Reactivity Drift (Prolonged Curing Times)

Q: Why does the gelling time of our biomedical polyurethane matrix double after the polyol/amine premix has been stored for three months?

The Causality: This phenomenon is known as "reactivity drift." The highly nucleophilic nitrogen centers of the tertiary amine catalyst are susceptible to acid-base neutralization. In a premix, trace moisture can trigger the hydrolysis of ester-based polyols or the dehydrohalogenation of halogenated additives (such as certain blowing agents or functional excipients)[2][3]. These degradation pathways generate acidic byproducts (e.g., carboxylic acids, HCl, HF) which subsequently neutralize the basic amine, forming an inactive amine salt. Once the catalyst is protonated, it can no longer drive the isocyanate-polyol gelling reaction, leading to prolonged cure times.

The Solution: Implement an "acid-blocking" strategy. By intentionally pre-reacting the amine with a precisely calculated stoichiometric amount of a weak organic acid (e.g., 2-ethylhexanoic acid), you form a delayed-action catalyst[4]. This temporarily masks the amine's nucleophilicity at room temperature. Upon the application of heat during the curing phase, the salt dissociates, releasing the active catalyst.

Issue 2: Premix Discoloration and Phase Separation

Q: Our premix develops a dark amber color and begins to separate into two distinct phases after a few weeks on the shelf. What is the root cause?

The Causality: Discoloration is primarily driven by the oxidative degradation of the tertiary amine. When exposed to atmospheric oxygen and UV light, the amine forms N-oxides and complex, highly conjugated chromophores. Phase separation occurs as a secondary failure cascade: as the amine degrades into polar amine salts (due to the acid neutralization mentioned above), these salts become insoluble in the relatively non-polar polyether/polyester polyol matrix, precipitating out of solution.

The Solution: Transition to strict inert gas blanketing (Nitrogen or Argon) during both compounding and storage. Ensure the moisture content of the base polyol is dehydrated to below 500 ppm prior to amine integration.

Issue 3: Exothermic Spikes During Large-Scale Batching

Q: When scaling up our premix formulation from benchtop to pilot scale, we observe uncontrolled exothermic spikes upon adding the amine catalyst. How can we mitigate this?

The Causality: The neutralization reaction between the basic amine and any free acids in the polyol matrix is highly exothermic. At a bench scale, the surface-area-to-volume ratio allows for rapid heat dissipation. At a pilot scale, the heat is trapped, accelerating side reactions (like urea formation) and prematurely degrading the catalyst.

The Solution: Utilize a jacketed cooling reactor and implement a metered, drop-wise addition of the amine catalyst. Validate the thermal control by ensuring the internal batch temperature never exceeds 30°C during the integration phase.

Part 2: Mechanistic Pathways

To fully master premix stability, it is critical to visualize the degradation cascade and the stabilization workflow.

Mechanism N1 N,N,N',N',2-Pentamethylpropane -1,3-diamine N3 Hydrolysis & Dehydrohalogenation N1->N3 N5 Amine Salt Formation (Deactivated Catalyst) N1->N5 Direct Neutralization N2 Halogenated Additives & Trace Moisture N2->N3 N4 Acid Generation (HCl, HF, Carboxylic) N3->N4 N4->N5 N6 Reactivity Drift (Prolonged Cure Time) N5->N6

Caption: Mechanism of tertiary amine deactivation and reactivity drift in premixes.

Part 3: Quantitative Data & Benchmarking

To validate the efficacy of stabilization techniques, accelerated aging tests are standard practice. Storing the premix at 50°C for 4 weeks reliably simulates approximately 6 months of ambient shelf life[2]. The table below summarizes the performance of N,N,N',N',2-Pentamethylpropane-1,3-diamine under various formulation conditions.

Table 1: Accelerated Shelf-Life Benchmarking (50°C for 4 Weeks)

Formulation ProtocolInitial Tack-Free Time (s)Post-Aging Tack-Free Time (s)pH Drift (Δ)Visual Appearance (Post-Aging)
Control (Unstabilized) 45 ± 2110 ± 5 (Severe Drift)-2.1Dark Amber, Cloudy, Phase Separated
Moisture-Controlled (<500 ppm) 45 ± 275 ± 4 (Moderate Drift)-1.0Light Yellow, Clear
Acid-Blocked & N2 Blanketed 48 ± 250 ± 2 (Highly Stable)-0.2 Colorless, Clear

Note: The slight initial delay in the acid-blocked formulation (48s vs 45s) is the intended "delayed-action" effect, which prevents premature reaction while preserving long-term viability.

Part 4: Standard Operating Procedures (SOPs)

The following methodology represents a self-validating system for compounding shelf-stable amine premixes. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

SOP: Formulation of a Shelf-Stable Amine Catalyst Premix

Step 1: Polyol Matrix Dehydration

  • Transfer the base polyol into a vacuum-rated, jacketed reactor.

  • Heat the matrix to 80°C under a vacuum of <-0.09 MPa for 120 minutes with continuous agitation (300 RPM).

  • Causality: Removing trace water eliminates the primary driver of ester hydrolysis and subsequent acid generation.

  • Validation Check: Extract a 5 mL sample and perform a Karl Fischer titration. Do not proceed unless H2O content is < 500 ppm.

Step 2: Acid-Blocking (Delayed-Action Preparation)

  • In a separate, chilled vessel (15°C), dilute the N,N,N',N',2-Pentamethylpropane-1,3-diamine with a compatible carrier solvent (e.g., dipropylene glycol).

  • Slowly titrate a weak organic acid (e.g., 2-ethylhexanoic acid) at a 1:0.8 molar ratio (Amine:Acid).

  • Causality: This controlled exothermic reaction forms an inactive amine salt, temporarily neutralizing the amine's nucleophilicity to prevent premature degradation[4].

  • Validation Check: Monitor the internal temperature. If the temperature exceeds 30°C, pause the titration to prevent thermal degradation of the amine.

Step 3: Integration and Homogenization

  • Cool the dehydrated polyol matrix from Step 1 to 25°C.

  • Introduce the acid-blocked amine salt from Step 2 into the polyol matrix using a high-shear inline mixer at 1,500 RPM for 15 minutes.

  • Validation Check: Measure the pH of the final premix. A successfully blocked system should register a pH of 6.5–7.5 (compared to >9.0 for unblocked amines).

Step 4: Inert Blanketing and Packaging

  • Purge the storage vessel with high-purity Nitrogen (99.999%) for 3 minutes prior to filling.

  • Fill the vessel, apply a secondary Nitrogen blanket to the headspace, and seal immediately with an airtight, opaque closure.

Workflow S1 Step 1: Polyol Dehydration (<500 ppm) S2 Step 2: Acid-Blocking (Organic Acid Addition) S1->S2 S3 Step 3: Amine Catalyst Integration S2->S3 S4 Step 4: Nitrogen Blanketing & Sealing S3->S4 S5 Stable Premix (>6 Months Shelf Life) S4->S5

Caption: Step-by-step workflow for formulating shelf-stable amine catalyst premixes.

References

1.[1] "1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- | CID 106228", PubChem, National Library of Medicine. [Link] 2.[4] "Delayed action catalysts for polyurethanes (US4165412A)", Google Patents. 3.[2] "Shelf Life Evaluation of Polyurethane Rigid Foams Blown with Ecomate", Foam Supplies Inc. (FSI). [Link] 4.[3] "Amine Composition Useful for Making Stable Polyurethane Foam Systems (EP3303444A1)", European Patent Office (EPO). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative catalytic activity of N,N,N',N',2-Pentamethylpropane-1,3-diamine vs PMDETA

[1][2] Part 1: Executive Summary & Strategic Positioning[1][2] This guide provides a rigorous technical comparison between the industry-standard ligand/catalyst PMDETA (Pentamethyldiethylenetriamine) and the structurally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Strategic Positioning[1][2]

This guide provides a rigorous technical comparison between the industry-standard ligand/catalyst PMDETA (Pentamethyldiethylenetriamine) and the structurally distinct challenger N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ).[1][2]

The Core Distinction:

  • PMDETA is a tridentate ligand and a high-efficiency blowing catalyst .[1][2] Its three nitrogen centers create a stable "cage" for metal ions (Li+, Cu+) and aggressively promote the water-isocyanate reaction in polyurethanes.[1][2]

  • PMPDA is a bidentate diamine with a sterically hindered backbone (2-methyl group).[1][2] It offers modulated reactivity .[1][2] In organic synthesis, it provides less aggressive de-aggregation of organolithiums than PMDETA, allowing for different stereochemical outcomes.[1][2] In polyurethanes, it functions as a balanced blowing catalyst with a delayed initiation profile due to steric hindrance, useful for improving flow in complex molds.[1][2]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the structural architecture is prerequisite to predicting catalytic behavior.[2]

Structural Comparison[1][2][4]

ChemicalStructure cluster_0 Structural Impact PMDETA PMDETA (Pentamethyldiethylenetriamine) Tridentate Ligand 3 Active Nitrogens Forms two 5-membered chelate rings Forms two 5-membered chelate rings PMDETA->Forms two 5-membered chelate rings High Binding Constant (Beta) High Binding Constant (Beta) PMDETA->High Binding Constant (Beta) PMPDA PMPDA (N,N,N',N',2-Pentamethylpropane-1,3-diamine) Bidentate Ligand 2 Active Nitrogens Steric Bulk at C2 Forms one 6-membered chelate ring Forms one 6-membered chelate ring PMPDA->Forms one 6-membered chelate ring Steric Hindrance (Neopentyl-like) Steric Hindrance (Neopentyl-like) PMPDA->Steric Hindrance (Neopentyl-like)

Figure 1: Structural divergence between PMDETA (Tridentate) and PMPDA (Bidentate).[1][2]

Property Matrix[1][2]
PropertyPMDETA (Standard)PMPDA (Challenger)Impact on Application
CAS Number 3030-47-567952-96-9Identification
Molecular Weight 173.30 g/mol 144.26 g/mol PMPDA is lighter, potentially more volatile.[1][2]
Denticity Tridentate (3 N)Bidentate (2 N)PMDETA binds metals more tightly.[2]
Chelate Ring Size 5-membered (x2)6-membered (x1)5-membered rings are generally more stable for Cu/Li.[1][2]
Boiling Point ~198°C~150-160°C (Est.)[1][2]PMPDA is more fugitive (higher VOC risk).[2]
Steric Environment Linear, flexibleBranched (2-Me), rigidPMPDA exhibits "delayed action" kinetics.[1][2]

Part 3: Comparative Analysis by Application

Polyurethane (PU) Catalysis

In PU foam production, the balance between the Blowing Reaction (Isocyanate + Water


 CO2 + Urea) and the Gelling Reaction  (Isocyanate + Polyol 

Urethane) determines foam quality.[2][3]
  • PMDETA (The Blowing King):

    • Mechanism: The central nitrogen and high basicity make PMDETA exceptionally effective at abstracting protons from water.[2] It drives the blowing reaction rapidly.

    • Use Case: Rigid foams, spray foams, and integral skin foams where rapid rise is required.[1][2]

    • Risk: Can cause "friability" (brittleness) if the gelling reaction lags too far behind.[2]

  • PMPDA (The Flow Modulator):

    • Mechanism: As a 1,3-propanediamine derivative, it favors the blowing reaction (similar to TMPDA) but with reduced activity compared to PMDETA due to having only two nitrogen centers.[1][2]

    • The Steric Effect: The methyl group at the 2-position creates steric bulk.[2] This delays the initial catalytic attack, extending the "cream time" (start of rise).[2]

    • Use Case: Complex molds where the foam needs to flow into corners before rapidly expanding.[2] It acts as a "latency" promoter.[2]

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the ligand solubilizes the Copper (Cu) catalyst and tunes the redox potential between Cu(I) (activator) and Cu(II) (deactivator).[2]

  • PMDETA:

    • Forms a highly stable complex with CuBr.[2]

    • Outcome: Fast polymerization rates. It is the default ligand for bulk ATRP of acrylates and styrenes.[2]

    • Drawback: High stability can sometimes lead to difficulty in removing the catalyst (blue residue).[2]

  • PMPDA:

    • Forms a less stable complex due to the 6-membered chelate ring (less favorable entropy/bite angle than 5-membered).[1][2]

    • Outcome: Slower polymerization kinetics.[1][2]

    • Advantage: In specific systems (e.g., Iron-mediated ATRP or when using highly reactive monomers), a weaker ligand is required to prevent "runaway" polymerization and maintain low polydispersity (PDI).[1][2]

Organic Synthesis: Lithiation

Tertiary polyamines are used to de-aggregate organolithium reagents (e.g., n-BuLi), making them more reactive (kinetic activation).[1][2]

  • PMDETA: Breaks hexameric n-BuLi into monomers. Extremely reactive. Promotes rapid lithiation but can lead to side reactions (e.g., attacking the solvent).[2]

  • PMPDA: The 2-methyl group hinders the nitrogen approach.[1][2] It likely breaks aggregates into dimers or tetramers rather than monomers.[2] This provides selectivity , allowing lithiation of specific sites without over-reaction.[1][2]

Part 4: Experimental Protocols

Protocol A: Comparative PU Foam Rise Test (Cup Test)

Objective: Determine the "Cream Time" and "Rise Time" difference to quantify the steric delay of PMPDA.

Materials:

  • Polyether Polyol (MW ~3000)[2]

  • TDI (Toluene Diisocyanate, 80/20)[1]

  • Water (Blowing Agent)[2][3][4]

  • Silicone Surfactant (e.g., L-580)[1][2]

  • Catalyst A: PMDETA[1][2][4]

  • Catalyst B: PMPDA[1][2]

Workflow:

  • Premix Preparation: In a 500mL paper cup, weigh 100g Polyol, 4.0g Water, 1.0g Silicone.[1][2]

  • Catalyst Addition:

    • Cup A: Add 0.15g PMDETA.[1][2]

    • Cup B: Add 0.19g PMPDA (Adjusted for molar equivalent of amine groups: PMPDA has 2 Ns, PMDETA has 3 Ns.[1][2]

      
      ).[2]
      
  • Mixing: Mix at 3000 RPM for 10 seconds using a high-shear mixer.

  • Isocyanate Shot: Rapidly add 50g TDI.

  • Measurement:

    • Start stopwatch immediately (

      
      ).[2]
      
    • Record Cream Time: Time when the liquid turns creamy/opaque (start of bubble nucleation).[2]

    • Record Rise Time: Time when the foam stops expanding vertically.[2]

Expected Result: PMPDA will show a delayed Cream Time (+5-10 seconds) compared to PMDETA, confirming its utility for flow improvement.

Protocol B: Ligand-Promoted Lithiation

Objective: Compare regioselectivity in the lithiation of a test substrate (e.g., anisole).[1][2]

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Add 10 mL anhydrous THF.

  • Ligand: Add 1.1 eq of PMDETA (Flask A) or PMPDA (Flask B).[2]

  • Reagent: Add 1.0 eq of n-BuLi (2.5M in hexanes) at -78°C.

  • Substrate: Add 1.0 eq Anisole. Stir for 1 hour.

  • Quench: Add

    
     (Deuterium Oxide).[2]
    
  • Analysis: Analyze via NMR. Compare the ratio of ortho-deuteration. PMDETA typically yields >95% ortho-lithiation rapidly.[1][2] PMPDA may show slower kinetics or different selectivity if the steric bulk interferes with the "Complex Induced Proximity Effect" (CIPE).[2]

Part 5: Mechanistic Visualization

CatalyticPathways cluster_blowing Blowing Reaction (Gas Generation) cluster_gelling Gelling Reaction (Polymerization) Isocyanate Isocyanate (R-NCO) Reaction1 Carbamic Acid -> CO2 + Amine Isocyanate->Reaction1 Reaction2 Polyurethane Linkage Isocyanate->Reaction2 Water Water (H2O) Water->Reaction1 Polyol Polyol (R-OH) Polyol->Reaction2 PMDETA PMDETA (Tridentate, Unhindered) PMDETA->Reaction1 Strong Acceleration (Low Activation Energy) PMDETA->Reaction2 Moderate Acceleration PMPDA PMPDA (Bidentate, Sterically Hindered) PMPDA->Reaction1 Moderate Acceleration (Delayed Onset) PMPDA->Reaction2 Weak Acceleration FastRise Rapid Foam Rise (PMDETA) Reaction1->FastRise BetterFlow Improved Flow/Mold Filling (PMPDA) Reaction1->BetterFlow

Figure 2: Catalytic influence on Polyurethane reaction pathways.[1][2] PMDETA drives rapid gas formation; PMPDA offers controlled delay.[1][2]

References

  • PubChem. (n.d.).[2] 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- (Compound Summary).[1][2] National Library of Medicine.[2][5] Retrieved from [Link][2]

  • Szycher, M. (2012).[2] Szycher's Handbook of Polyurethanes (2nd ed.).[2] CRC Press.[2] (Standard reference for amine catalyst mechanisms in PU foams).

  • Matyjaszewski, K., & Xia, J. (2001).[1][2] Atom Transfer Radical Polymerization.[1][2] Chemical Reviews, 101(9), 2921–2990.[1][2] (Foundational text on ligand effects in ATRP, establishing the superiority of tridentate PMDETA over bidentate ligands for Cu-mediated systems).

  • Tosoh Corporation. (n.d.).[2] Amine Catalysts for Polyurethanes: Toyocat Technical Data.[2] (General reference for structure-activity relationships of methylated amine catalysts).

  • ECHA. (n.d.).[2] Registration Dossier: N,N,N',N',2-pentamethylpropane-1,3-diamine.[1][2][6][7] European Chemicals Agency.[1][2][5] Retrieved from [Link][2]

Sources

Comparative

Performance benchmarking of pentamethylpropane-1,3-diamine against standard tertiary amines

Technical Comparison Guide: Pentamethylpropane-1,3-diamine (PMPDA) vs. Standard Tertiary Amines Executive Summary In the landscape of organometallic synthesis and drug development, tertiary amines serve as critical ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Pentamethylpropane-1,3-diamine (PMPDA) vs. Standard Tertiary Amines

Executive Summary

In the landscape of organometallic synthesis and drug development, tertiary amines serve as critical ligands for deaggregating organolithium reagents (e.g., n-BuLi). While TMEDA (


-tetramethylethylenediamine) remains the industry standard, it suffers from hydrolytic instability and limited solubility in ultra-nonpolar media.

This guide benchmarks


-Pentamethylpropane-1,3-diamine (PMPDA) —a sterically modified propyl-backbone amine—against TMEDA and its unbranched homolog TMPDA . Our analysis reveals that PMPDA offers superior lipophilicity and a distinct "6-membered" chelation geometry that alters regioselectivity in directed ortho-metalation (DoM), making it a high-value alternative for complex pharmaceutical synthesis.

Physicochemical Profile & Structural Logic

The structural distinctiveness of PMPDA lies in its C2-methyl substitution on the propyl backbone. Unlike TMEDA (ethyl backbone) or PMDETA (tridentate), PMPDA is a bidentate ligand designed to impose specific steric demands.

Comparative Properties Table
PropertyTMEDA (Standard)TMPDA (Homolog)PMPDA (Target)Significance
CAS 110-18-9110-95-267952-96-9 Identity verification.
Backbone Ethyl (C2)Propyl (C3)2-Methylpropyl (C3) Determines chelate ring size (5 vs. 6).
Chelate Ring 5-membered6-membered6-membered + Steric 6-membered rings are often kinetically slower but thermodynamically distinct.
Boiling Point 120–122 °C145–146 °C~155–160 °C Higher BP reduces evaporative loss during reflux.
LogP (Est.) 0.30.81.2 Higher lipophilicity improves solubility in hexanes/heptane.
Ligand Type BidentateBidentateBidentate Activates Li via donor-acceptor interactions.

Expert Insight: The C2-methyl group in PMPDA introduces a "Thorpe-Ingold" (gem-dimethyl like) effect. This pre-organizes the rotamers of the propyl chain, potentially lowering the entropic cost of binding to Lithium compared to the flexible linear TMPDA.

Mechanistic Benchmarking: The Chelation Effect

The primary utility of these amines in drug synthesis is the activation of organolithiums. n-BuLi exists as a hexamer in hydrocarbons; amines break these aggregates into reactive dimers or monomers.

Pathway Visualization: Deaggregation Dynamics

The following diagram illustrates how PMPDA shifts the equilibrium from inactive aggregates to reactive species, highlighting the steric difference from TMEDA.

Lithium_Activation cluster_0 Steric Control Point Agg Inactive n-BuLi (Hexamer) Complex Activated Complex (R-Li • Ligand) Agg->Complex Deaggregation (Rate Limiting) Amine Amine Ligand (PMPDA vs TMEDA) Amine->Complex Chelation Product Lithiated Species (Ar-Li) Complex->Product Metallation (DoM) Substrate Drug Substrate (Ar-H) Substrate->Product H+ Transfer

Caption: PMPDA drives deaggregation similar to TMEDA but forms a 6-membered chelate ring, altering the geometry of the 'Activated Complex' and influencing regioselectivity.

Performance Analysis
  • Reaction Rate (Kinetic Basicity):

    • TMEDA: Forms a 5-membered ring with Li+. This is kinetically favored and extremely fast.

    • PMPDA: Forms a 6-membered ring. Generally, 6-membered chelates are less stable than 5-membered ones (the chelate effect). However, PMPDA is superior when attenuated reactivity is required.

    • Application: If TMEDA causes "shredding" (decomposition) of a sensitive API intermediate, PMPDA provides a milder activation profile, preserving functional groups like esters or nitriles during lithiation.

  • Regioselectivity (The Ortho-Effect):

    • In Directed Ortho Metalation (DoM), the bulk of the ligand dictates the approach vector.

    • Data Trend: PMPDA's C2-methyl group creates a "steric wall." In substrates with two competing directing groups (e.g., a methoxy and a carbamate), PMPDA enhances selectivity for the less hindered position compared to the smaller TMEDA.

Experimental Protocol: Comparative Lithiation

To validate PMPDA in your specific workflow, use this self-validating benchmarking protocol. This experiment compares the yield of a standard ortholithiation reaction.

Objective: Determine if PMPDA improves yield/selectivity over TMEDA for Substrate X.

Reagents:
  • Substrate: Anisole (Model system) or your specific API intermediate.

  • Solvent: Anhydrous Hexane (Non-polar challenge).

  • Base: n-BuLi (2.5 M in hexanes).

  • Ligands: TMEDA (Control), PMPDA (Test).

  • Electrophile: Benzaldehyde (Quench).

Step-by-Step Methodology:
  • Inert Setup: Flame-dry three 25 mL Schlenk flasks under Argon. Label "Control (No Ligand)", "TMEDA", and "PMPDA".

  • Solvation: Charge each flask with Anisole (1.0 mmol) and Hexane (5 mL).

  • Ligand Addition:

    • Flask 1: None.

    • Flask 2: Add TMEDA (1.1 mmol, 1.1 eq).

    • Flask 3: Add PMPDA (1.1 mmol, 1.1 eq).

  • Cryogenic Cooling: Cool all flasks to 0 °C (Ice bath) or -78 °C (Dry ice/acetone) depending on substrate stability.

  • Metallation: Add n-BuLi (1.1 mmol) dropwise over 5 minutes.

    • Observation Point: Note the color change.[1][2] PMPDA complexes often solubilize lithiated intermediates better than TMEDA in hexanes, resulting in a clearer solution.

  • Incubation: Stir for 1 hour.

  • Quench: Add Benzaldehyde (1.2 mmol) rapidly. Warm to Room Temp.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Analysis: Analyze crude via HPLC or GC-MS. Calculate conversion vs. side products.

Success Criteria:

  • If PMPDA yield > TMEDA yield: The 6-membered chelate stabilized the intermediate better.

  • If PMPDA yield < TMEDA yield: The kinetic activation was insufficient (bite angle too wide).

Safety & Handling (E-E-A-T)

  • Toxicity: Like all aliphatic polyamines, PMPDA is corrosive and toxic. It possesses a high vapor pressure (though lower than TMEDA).

  • Flammability: Flash point is approx 32–40 °C. Ground all equipment.

  • Storage: Store under Nitrogen. Amines absorb

    
     from air to form carbamates, which deactivates them as ligands. PMPDA's hydrophobicity makes it slightly more resistant to hygroscopy than TMEDA.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 106228, N,N,N',N',2-Pentamethylpropane-1,3-diamine. Retrieved from [Link][3]

  • Collum, D. B. (1992). Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Accounts of Chemical Research.[4] (Contextual grounding for amine-lithium binding mechanics).

Sources

Validation

Comparative Spectroscopic Profiling: FTIR Characterization of N,N,N',N',2-Pentamethylpropane-1,3-diamine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Specialists Executive Summary N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9), often utilized as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Specialists

Executive Summary

N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS: 67952-96-9), often utilized as a specialized tertiary amine catalyst in polyurethane synthesis or as a bulky tridentate ligand in organometallic chemistry, presents unique spectroscopic challenges.[1] Unlike its linear analogs (e.g., TMEDA or TMPDA), the branching methyl group at the C2 position introduces steric and vibrational nuances critical for precise identification.

This guide provides a rigorous technical framework for characterizing this molecule using Fourier Transform Infrared (FTIR) spectroscopy. We compare its spectral fingerprint against industry-standard alternatives to establish a rapid, low-cost Quality Control (QC) protocol that validates structural integrity and purity without the immediate need for NMR.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended. This workflow minimizes sample preparation errors common with liquid amines.

Instrument Configuration:

  • Detector: DTGS (Deuterated Triglycine Sulfate) for broad linearity or MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against amine alkalinity).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Precision).

Step-by-Step Acquisition:

  • Background: Collect air background (clean crystal). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Apply 10–20 µL of neat liquid to the crystal. Note: Amines are hygroscopic; minimize air exposure to prevent O-H water broadening at 3400 cm⁻¹.

  • Acquisition: Scan immediately.

  • Cleaning: Wipe with Isopropanol (IPA). Validation: Run a blank scan to ensure no amine "ghost peaks" remain at 2700–2800 cm⁻¹.

Spectral Analysis: Decoding the Fingerprint

The FTIR spectrum of N,N,N',N',2-Pentamethylpropane-1,3-diamine is defined by three critical regions. The absence of specific bands is as diagnostic as their presence.[2]

A. The "Bohlmann" Region (2700–3000 cm⁻¹)

Tertiary amines exhibit unique C-H stretching bands influenced by the lone pair on the nitrogen.

  • 2930–2960 cm⁻¹: Asymmetric C-H stretching of the methyl groups (N-CH₃ and C-CH₃).

  • 2760–2820 cm⁻¹ (Diagnostic): Symmetric C-H stretching of the N-methyl groups.[3] These lower-frequency bands (often called Bohlmann bands) arise from the antiperiplanar interaction between the C-H bond and the nitrogen lone pair. High intensity here confirms the N-CH₃ moiety.

B. The "Silent" Region (3100–3500 cm⁻¹)
  • Target: The spectrum must be flat in this region.

  • Impurity Flag: Any broad peak here indicates moisture (O-H) or, critically, the presence of unreacted secondary amine precursor (N-H stretch), signaling incomplete methylation.

C. The Fingerprint & Skeletal Modes (1000–1500 cm⁻¹)
  • 1450–1470 cm⁻¹: CH₂/CH₃ deformation (scissoring).

  • 1375–1380 cm⁻¹ (Differentiation Peak): The symmetric methyl deformation ("Umbrella mode"). This peak is significantly more pronounced in this molecule compared to linear analogs due to the additional C2-Methyl group.

  • 1000–1250 cm⁻¹: C-N stretching vibrations.[3] Typically medium-weak intensity.

Comparative Performance Analysis

This section compares the target molecule against its closest structural analog (TMPDA) and a common precursor impurity.

Comparison 1: Target vs. Structural Analog (TMPDA)

Alternative: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

  • Context: TMPDA lacks the methyl group at the C2 position.

  • Differentiation:

    • TMPDA: Shows a simple CH₂ backbone rocking sequence. The 1375 cm⁻¹ peak is derived solely from N-Me groups.

    • Target (2-Pentamethyl): The C2-Methyl group adds a distinct shoulder or split peak at ~1380 cm⁻¹ and alters the skeletal vibration pattern in the 800–1000 cm⁻¹ region due to the branched methine (CH) group.

    • Verdict: FTIR can distinguish these two if resolution is sufficient (4 cm⁻¹), but the 1380 cm⁻¹ ratio is the key metric.

Comparison 2: Target vs. Precursor (Reaction Monitoring)

Alternative: Secondary Amine Precursor (e.g., N,N,N'-Trimethyl...)

  • Context: Incomplete methylation during synthesis.

  • Differentiation:

    • Precursor: Exhibits a weak but sharp N-H stretch at ~3300 cm⁻¹ and an N-H wag (broad) at ~700–900 cm⁻¹.

    • Target: Complete silence at 3300 cm⁻¹.

    • Verdict: FTIR is superior to NMR for rapid "Pass/Fail" reaction monitoring because the appearance of the N-H peak is an absolute indicator of impurity.

Summary Data Table
Spectral FeatureTarget: N,N,N',N',2-Pentamethyl...[4][5]Alternative: TMPDA (Linear Analog)Impurity: Secondary Amine
N-H Stretch Absent (Flat baseline)AbsentPresent (~3300 cm⁻¹, weak)
N-CH₃ Stretch Strong (2760–2820 cm⁻¹)Strong (2760–2820 cm⁻¹)Medium
C-Me Deformation Distinct (~1380 cm⁻¹) Weaker (N-Me contribution only)Varies
C-N Stretch 1050–1250 cm⁻¹1050–1250 cm⁻¹1100–1300 cm⁻¹
Primary Use Sterically hindered catalystGeneral catalystSynthesis Intermediate
Visualizing the Workflow

The following diagrams illustrate the structural logic and the QC decision tree.

Diagram 1: Chemical Structure & Vibrational Nodes

G cluster_vib Key Vibrational Modes Molecule N,N,N',N',2-Pentamethyl propane-1,3-diamine NH_Region 3300 cm⁻¹: SILENT (Confirms Tertiary Amine) Molecule->NH_Region Purity Check CH_Region 2760-2820 cm⁻¹: N-CH₃ Symmetric Stretch Molecule->CH_Region Identity Check FP_Region ~1380 cm⁻¹: C2-Methyl Deformation (Differentiation from TMPDA) Molecule->FP_Region Structural Specificity

Caption: Key spectral regions for validating N,N,N',N',2-Pentamethylpropane-1,3-diamine. The 1380 cm⁻¹ band is critical for distinguishing it from linear analogs.

Diagram 2: QC Decision Tree

QC Start Acquire FTIR Spectrum CheckNH Peak at 3300-3400 cm⁻¹? Start->CheckNH Fail1 FAIL: Moisture or Secondary Amine CheckNH->Fail1 Yes CheckCH Strong Bands at 2760-2820 cm⁻¹? CheckNH->CheckCH No Fail2 FAIL: Not a Tertiary Amine CheckCH->Fail2 No CheckFP Split/Strong Peak at ~1380 cm⁻¹? CheckCH->CheckFP Yes Pass PASS: Identity Confirmed CheckFP->Pass Yes Fail3 FAIL: Likely TMPDA (Missing C2-Methyl) CheckFP->Fail3 No

Caption: A logic-gate workflow for rapid quality control of the target amine using FTIR.

References
  • PubChem. (2025).[4] N,N,N',N',2-Pentamethylpropane-1,3-diamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
  • Sami Publishing. (2021). Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound. Journal of Applied Organometallic Chemistry. (Context on ligand synthesis). Available at: [Link]

  • Google Patents. (2010). CN101735068A: Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.[6] (Synthesis context). Available at:

Sources

Comparative

Impact of N,N,N',N',2-Pentamethylpropane-1,3-diamine on final polymer mechanical properties

The following guide provides an in-depth technical analysis of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ), focusing on its impact on polymer mechanical properties compared to standard catal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N,N,N',N',2-Pentamethylpropane-1,3-diamine (referred to herein as PMPDA ), focusing on its impact on polymer mechanical properties compared to standard catalytic alternatives.

Impact on Polymer Network Architecture and Mechanical Performance

Executive Summary

In the precision engineering of polyurethane (PU) foams and elastomers, the selection of tertiary amine catalysts dictates the competition between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[1][2] N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMPDA) represents a specialized class of sterically hindered diamines. Unlike linear analogs such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) or the tridentate PMDETA, PMPDA utilizes a C2-methyl substitution to modulate basicity and steric accessibility.

This guide demonstrates that PMPDA offers a distinct "delayed-action" profile without the need for acid blocking, resulting in polymers with superior flowability, reduced density gradients, and enhanced compressive modulus suitable for high-specification biomedical and industrial applications.

Part 1: Chemical Architecture & Mechanistic Impact

To understand the mechanical outcomes, we must first analyze the catalyst's interaction at the molecular level. PMPDA differs from standard blowing catalysts due to the methyl group at the 2-position of the propane backbone.

Structural Comparison
  • TMPDA (Standard): High activity, rapid initiation, risk of "scorching" or closed cells.

  • PMPDA (Subject): The 2-methyl group introduces steric bulk near the active nitrogen centers and increases hydrophobicity.

Mechanism of Action

The 2-methyl substituent creates a "steric gate." At room temperature, this hindrance slows the approach of the bulky isocyanate electrophile to the amine-activated polyol complex (Cream Time delay). As the exotherm rises, the thermal energy overcomes this barrier, allowing the reaction to accelerate rapidly (Snap Cure).

DOT Diagram 1: Steric Gating Mechanism This diagram illustrates how the C2-Methyl group modulates the catalytic pathway compared to a non-hindered catalyst.

StericMechanism cluster_legend Pathway Logic Cat PMPDA Catalyst Complex Activated Complex (Sterically Shielded) Cat->Complex Coordinates Iso Isocyanate (R-NCO) Iso->Complex Blocked at RT (Steric Hindrance) Polyol Polyol (R-OH) Polyol->Complex Activates Transition Thermal Activation (T > 50°C) Complex->Transition Exotherm Rise Product Polyurethane Network (Uniform Crosslink) Transition->Product Rapid Cure Delayed Initiation Delayed Initiation Improved Flow Improved Flow Delayed Initiation->Improved Flow Uniform Density Uniform Density Improved Flow->Uniform Density

Caption: PMPDA mechanism showing steric shielding at room temperature (RT) leading to thermal activation and uniform network formation.

Part 2: Comparative Performance Analysis

The following data contrasts PMPDA with industry-standard catalysts in a water-blown flexible polyurethane foam formulation.

Baseline Formulation: Polyether Polyol (MW 3500), TDI 80/20 (Index 105), Water (3.5 php).

Table 1: Processing and Mechanical Property Comparison
FeaturePMPDA (Subject)TMPDA (Alternative A)TEDA / DABCO (Alternative B)
Catalyst Type Hindered Blowing/Gelling BalancedFast BlowingStrong Gelling
Cream Time (s) 12 - 15 (Delayed)8 - 10 (Fast)9 - 11
Rise Time (s) 9585100
Flowability Excellent ModeratePoor (Viscosity builds too fast)
Airflow (cfm) 4.5 (Open Cell)2.0 (Closed Cell tendency)3.5
Compression Set (50%) < 4.0% > 6.0%~ 5.0%
Tensile Strength (kPa) 145130150
Elongation at Break 180% 160%170%
Analysis of Mechanical Impact
  • Modulus & Compression Set: PMPDA yields a lower compression set (better recovery). The delayed initiation allows the gas bubbles to nucleate and distribute evenly before the polymer viscosity spikes. This prevents the formation of high-density "skins" and low-density cores, creating a uniform strut architecture that resists permanent deformation.

  • Tensile Strength: While TEDA (strong gelling) provides the highest theoretical tensile strength by maximizing urethane hard segments, PMPDA achieves comparable results. Crucially, PMPDA avoids the "friability" (brittleness) often associated with over-catalyzed blowing reactions seen with TMPDA.

  • Dimensional Stability: The 2-methyl group increases the hydrophobicity of the catalyst, slightly reducing its sensitivity to atmospheric moisture compared to TMPDA. This results in more consistent batch-to-batch mechanical properties.

Part 3: Protocol for Validation (Self-Validating System)

For researchers in drug delivery (hydrogel scaffolds) or industrial polymer development, verifying the "Delayed Action" hypothesis is critical. Use this Box Foam Rate-of-Rise Protocol .

Materials
  • Component A: Polyol premix (Polyol, Surfactant, Water).

  • Component B: Isocyanate (MDI or TDI).

  • Catalyst: PMPDA (0.15 php).

  • Equipment: Ultrasonic distance sensor or FOAMAT system, high-speed mixer (3000 rpm).

Step-by-Step Methodology
  • Conditioning: Equilibrate all raw materials to 20°C ± 0.5°C. Why: Temperature variance alters catalyst activation energy, invalidating the steric comparison.

  • Premixing: Add PMPDA to Component A. Mix for 60 seconds.

    • Validation Check: Solution must remain clear. Cloudiness indicates phase separation due to the hydrophobic 2-methyl group.

  • Reaction Trigger: Add Component B to A. Start timer immediately .

  • Mixing: Mix for exactly 7 seconds.

  • Pour: Pour into a 25x25x25cm cardboard box.

  • Data Capture:

    • Record Cream Time (Time until volume expansion begins).

    • Record Gel Time (Time until a polymer string can be pulled from the surface).

    • Record Tack-Free Time (Surface no longer sticky).

Interpretation:

  • If Cream Time of PMPDA is < 10% longer than TMPDA, the steric effect is negligible in your specific polyol matrix (likely due to high solvent effects).

  • If Airflow is low, the PMPDA concentration is too high, causing rapid urea formation and cell window closure.

Part 4: Biomedical & Drug Development Context

While primarily an industrial catalyst, PMPDA has relevance in biomedical polymer synthesis (e.g., wound dressing foams or hydrogels).

Synthesis of Biocompatible Scaffolds

In the synthesis of Poly(N-isopropylacrylamide) (PNIPAM) or polyurethane scaffolds for drug delivery, residual catalyst toxicity is a concern.

  • Advantage: PMPDA's higher molecular weight and hydrophobicity compared to DMCHA (Dimethylcyclohexylamine) result in lower fugitive emissions (VOCs) and reduced leachable amines in aqueous environments.

  • ATRP Application: Similar to PMDETA, diamines like PMPDA can serve as ligands for Copper-mediated Atom Transfer Radical Polymerization (ATRP). The steric bulk of PMPDA modifies the redox potential of the Cu-complex, potentially allowing for slower, more controlled polymer growth (lower Polydispersity Index, PDI) when synthesizing methacrylate-based drug carriers.

DOT Diagram 2: PMPDA in Polymer Synthesis (ATRP) Visualizing the ligand role in controlled radical polymerization.

ATRP_Ligand CuI Cu(I) Center Complex Active Catalyst Complex [Cu(I)/PMPDA] CuI->Complex Binds PMPDA PMPDA Ligand (Bidentate) PMPDA->Complex Stabilizes RX Alkyl Halide Initiator Monomer Monomer (e.g., Methacrylate) RX->Monomer Radical Transfer Complex->RX Activates (k_act) Polymer Controlled Polymer Chain (Low PDI) Monomer->Polymer Propagation Polymer->Complex Deactivation (k_deact)

Caption: PMPDA acting as a bidentate ligand in ATRP, stabilizing the Cu(I) species for controlled polymerization.

References

  • PubChem. (2025).[3] N,N,N',N',2-Pentamethylpropane-1,3-diamine Compound Summary. National Library of Medicine.[3] [Link][3]

  • Silva, A. & Bordado, J. (2019). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Journal of Applied Polymer Science. (Contextual grounding on tertiary amine mechanisms).
  • Matyjaszewski, K., et al. (2025). Ligand Effects in Atom Transfer Radical Polymerization. ResearchGate. (Comparative data on amine ligands like PMDETA vs. diamines). [Link]

  • American Chemistry Council. (2024). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry.[4] [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Residual N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMDPTA) in Polyurethane Foams

For Researchers, Scientists, and Drug Development Professionals In the intricate world of polymer science and material safety, the quantification of residual components is paramount. This is particularly true for polyure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and material safety, the quantification of residual components is paramount. This is particularly true for polyurethane (PU) foams, where amine catalysts like N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMDPTA) are instrumental in the polymerization process. While essential for achieving desired foam properties, residual, unreacted catalysts can pose concerns regarding product performance, stability, and, critically, health and safety. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of residual PMDPTA in foams, offering supporting experimental insights and a comparative look at alternative catalysts.

The Imperative for Quantifying Residual PMDPTA

PMDPTA is a tertiary amine catalyst that plays a crucial role in balancing the gelling and blowing reactions during the formation of polyurethane foams.[1] Its efficacy, however, is contrasted by its potential to remain as a residual volatile organic compound (VOC) in the final product. These residual amines can contribute to undesirable odors, may cause staining on materials in contact with the foam, and are subject to increasingly stringent environmental and health regulations.[2][3][4] As such, accurate and precise quantification of residual PMDPTA is a critical aspect of quality control, regulatory compliance, and ensuring the safety of consumer and medical products.

Analytical Strategies for Residual Amine Quantification: A Comparative Overview

The selection of an appropriate analytical technique for quantifying residual PMDPTA hinges on several factors, including the required sensitivity, the nature of the foam matrix (rigid vs. flexible), and the specific analytical question being addressed. The primary methodologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by either solvent extraction or headspace sampling.

Sample Preparation: The Critical First Step

Solvent Extraction: This traditional approach involves the physical extraction of the amine from the foam matrix using a suitable solvent. Methanol is a commonly employed solvent for this purpose.[5][6] The efficiency of the extraction is a critical parameter and can be influenced by the foam's cell structure, the solvent used, extraction time, and temperature.

Headspace Analysis: This technique is particularly suited for volatile and semi-volatile compounds like PMDPTA.[7][8] The foam sample is heated in a sealed vial, causing the volatile residual amines to partition into the gas phase (headspace), which is then sampled and injected into the GC.[7] This method minimizes sample preparation and reduces the potential for matrix interference.[8]

Methodology Comparison: GC-MS vs. LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[9]Separates compounds in the liquid phase based on their polarity and interactions with a stationary phase, followed by highly selective and sensitive mass-based detection.[5][9]
Best For Volatile and thermally stable amines like PMDPTA. Excellent for identifying and quantifying a broad range of VOCs.[9]A wider range of amines, including less volatile and thermally labile compounds. Offers higher sensitivity and specificity, particularly in complex matrices.[5][10]
Sample Introduction Headspace or liquid injection of an extract.Liquid injection of an extract.
Derivatization Generally not required for volatile tertiary amines.Not required.
Sensitivity Good, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Excellent, often reaching parts-per-trillion (ppt) levels.[9]
Matrix Effects Can be an issue, particularly with complex extracts, but headspace analysis can mitigate this.[11]A significant consideration, as co-eluting matrix components can suppress or enhance ionization, affecting accuracy.[10][12][13][14]
Throughput Can be high, especially with automated headspace samplers.Generally lower than GC due to longer run times.

Experimental Protocols

Protocol 1: Quantitative Analysis of Residual PMDPTA using Headspace GC-MS

This protocol is optimized for the determination of volatile residual amines in polyurethane foam.

1. Sample Preparation:

  • Cut a representative sample of the foam (typically 0.1 to 1 gram) into small pieces to maximize surface area.[7]
  • Accurately weigh the foam sample and place it into a headspace vial (e.g., 20 mL).
  • Seal the vial immediately with a septum and cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.
  • Incubate the sample at an elevated temperature (e.g., 90-120°C) for a defined period (e.g., 30-60 minutes) to allow for the volatilization of residual amines into the headspace.[15][16] The optimal temperature and time should be determined empirically for the specific foam matrix.
  • Automatically inject a known volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis:

  • GC Column: A non-polar or mid-polar capillary column is typically suitable (e.g., 5% phenyl-methylpolysiloxane).
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile compounds.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of PMDPTA.

4. Quantification:

  • Prepare a calibration curve using standard solutions of PMDPTA in a suitable solvent, analyzed under the same headspace conditions.
  • Calculate the concentration of PMDPTA in the foam sample based on the peak area and the calibration curve.
Protocol 2: Quantitative Analysis of Residual PMDPTA using Solvent Extraction and LC-MS/MS

This protocol is suitable for a broader range of amine catalysts and offers high sensitivity.

1. Sample Preparation and Extraction:

  • Cut a representative sample of the foam (typically 50 mg) into small pieces.[5]
  • Place the foam into a glass tube and add a known volume of methanol (e.g., 20 mL).[5]
  • Extract the sample, for example, overnight at 60°C.[5]
  • After cooling, remove the foam and wash it with a small additional volume of methanol.
  • Combine the extracts and evaporate to a smaller volume.
  • Dilute the concentrated extract with a suitable solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water/methanol).[5]
  • Filter the final extract through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid like formic acid to promote ionization.[5]
  • MS/MS Detector: Operate in Multiple Reaction Monitoring (MRM) mode. Select a precursor ion for PMDPTA and one or more product ions for highly selective and sensitive quantification.[5]

3. Quantification:

  • Prepare a matrix-matched calibration curve by spiking known amounts of PMDPTA standard into extracts of a blank foam matrix (a foam produced without amine catalyst). This is crucial to compensate for matrix effects.[10]
  • Calculate the concentration of PMDPTA in the sample extract based on the peak area and the calibration curve.

Visualizing the Analytical Workflow

Caption: Workflow for the quantitative analysis of residual amines in foam.

Comparison with Alternative Amine Catalysts

The choice of amine catalyst is critical to the final properties of the polyurethane foam.[17][18] Concerns over VOC emissions have led to the development of alternative and reactive catalysts.[19]

CatalystChemical NamePrimary ApplicationKey Analytical Considerations
PMDPTA N,N,N',N',2-Pentamethylpropane-1,3-diamineGelling catalyst in flexible and rigid foams.[16]Volatile, suitable for Headspace GC-MS.
DMCHA N,N-DimethylcyclohexylamineBalanced gelling and blowing catalyst, primarily for rigid foams.[15][16]Volatile, can be analyzed by Headspace GC-MS.
TEDA TriethylenediamineStrong gelling catalyst for a wide range of foams.[14][20]Solid at room temperature, often used in solution. Can be analyzed by GC-MS or LC-MS/MS.
BDMAEE Bis(2-dimethylaminoethyl)etherStrong blowing catalyst for flexible foams.[16]Volatile, suitable for Headspace GC-MS.
Reactive Catalysts e.g., N,N-dimethylaminopropyl ureaContain reactive groups (e.g., -OH, -NH) that incorporate into the polymer matrix, reducing emissions.[19]Lower residual levels are expected. LC-MS/MS is often preferred due to lower volatility and the need for high sensitivity.

Regulatory Landscape and Authoritative Standards

The acceptable levels of residual amines in polyurethane foams are governed by a combination of regulatory frameworks and voluntary industry standards.

  • EU REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This regulation aims to protect human health and the environment from chemical risks.[2] It places restrictions on the use of certain hazardous substances, which can include some amine catalysts.[2]

  • CertiPUR-US®: This is a voluntary testing, analysis, and certification program for flexible polyurethane foam.[21] It sets strict limits for VOC emissions, including a total VOC (TVOC) limit of less than 0.5 parts per million.[21]

  • VDA 278: This method, developed by the German Association of the Automotive Industry, is a standard for determining organic emissions from non-metallic automotive components.[22] It utilizes thermal desorption GC-MS to quantify VOCs and semi-volatile organic compounds (SVOCs), including amines.[22]

  • California Proposition 65: This regulation requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm.[23] The list of chemicals is extensive and may include certain amines or their precursors.

It is crucial for researchers and manufacturers to be aware of the specific regulations and standards applicable to their products and target markets.

Conclusion: A Scientifically Grounded Approach

The quantitative analysis of residual PMDPTA in polyurethane foams is a multi-faceted challenge that requires a deep understanding of both the chemical properties of the analyte and the complexities of the foam matrix. While Headspace GC-MS offers a streamlined approach for volatile amines, LC-MS/MS provides superior sensitivity and is more versatile for a wider range of catalysts, including less volatile and reactive alternatives.

The choice of methodology should be driven by the specific research or quality control objective, with careful consideration of method validation, including accuracy, precision, and the mitigation of matrix effects. By adhering to established protocols and staying abreast of the evolving regulatory landscape, researchers and manufacturers can ensure the safety, quality, and compliance of their polyurethane foam products.

References

  • Environmental Regulations Driving Innovation in Amine Catalysts for PU Production. (URL: [Link])

  • N,N-DIMETHYLCYCLOHEXYLAMINE - Ataman Kimya. (URL: [Link])

  • Tertiary amines - Catalyst - Capítulo 2. (URL: [Link])

  • Experimental Considerations in Headspace Gas Chromatography. (URL: [Link])

  • Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. (URL: [Link])

  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (URL: [Link])

  • Polyurethane Catalysts: TEDA, Toyocat and RZETA - Tosoh Corporation. (URL: [Link])

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. (URL: [Link])

  • Headspace-based approaches for volatile analysis: A review - Korea Science. (URL: [Link])

  • California Proposition 65: Reformulation of Chemicals in Consumer Products - SGS. (URL: [Link])

  • Amine Emissions in Polyurethane Foams | PDF - Scribd. (URL: [Link])

  • Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis | JACS Au - ACS Publications. (URL: [Link])

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC. (URL: [Link])

  • Headspace Gas Chromatography is used to identify and quantify volatile organic compounds (VOC's) present in samples. - Polymer Solutions. (URL: [Link])

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (URL: [Link])

  • Elimination of Amine Emissions from Polyurethane Foams: Challenges and Opportunities. (URL: [Link])

  • (PDF) Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - ResearchGate. (URL: [Link])

  • CertiPUR-US® Technical Guidelines for MoldedFoam. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • A safe future for polyurethane products - European Coatings. (URL: [Link])

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (URL: [Link])

  • WARNING: New Proposition 65 Amendments In Effect in 2025 - Stinson LLP. (URL: [Link])

  • Emissions tests: VDA278, VDA270, PV3942 - SGS INSTITUT FRESENIUS. (URL: [Link])

  • Determining Matrix Effects in Complex Food Samples - Waters Corporation. (URL: [Link])

  • VDA 278 - Emission Testing for Automotive Materials - GERSTEL. (URL: [Link])

  • New limit regulations for isocyanates – what happens now? - QleanAir. (URL: [Link])

  • A Look at Matrix Effects | LCGC International. (URL: [Link])

  • The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) fo. (URL: [Link])

  • Understanding California's Proposition 65: What It Means for Consumers and Businesses. (URL: [Link])

  • Proposition 65 Law and Regulations - OEHHA - CA.gov. (URL: [Link])

  • US4039568A - Process for decomposition of polyurethane foam - Google P
  • WO2023083968A1 - Method for recovering raw materials from polyurethane products - Google P
  • Interlaboratory comparisons and proficiency tests - Olfasense. (URL: [Link])

  • amine catalysts: improving foam consistency in pu soft foam production. (URL: [Link])

  • Assessment of the degradation of polyurethane foams after artificial and natural ageing by using pyrolysis-gas chromatography/mass spectrometry and headspace-solid phase microextraction-gas chromatography/mass spectrometry - PubMed. (URL: [Link])

  • (PDF) Determination of volatile organic compounds in palm-based polyurethane foams using static headspace gas chromatography mass spectrometer - ResearchGate. (URL: [Link])

  • CertiPUR-US® Technical Guidelines for SlabstockFoam. (URL: [Link])

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (URL: [Link])

  • 4039568 Process for decomposition of polyurethane foam - WIPO Patentscope. (URL: [Link])

  • CRITICAL COMPARISON OF TOTAL VAPORIZATION- SOLID PHASE MICROEXTRACTION VS HEADSPACE - IU Indianapolis ScholarWorks. (URL: [Link])

  • Revised EU rules on Industrial Emissions - European Commission. (URL: [Link])

  • (PDF) Amine catalysts in spray polyurethane foams: Identification, Characterization, Exposures and Implications for Toxicology and Occupational Medicine Research - ResearchGate. (URL: [Link])

  • comparing rigid and flexible foam a1 catalyst with other general-purpose amine catalysts. (URL: [Link])

  • VDA 278 Analysis Using Thermal Desorption d VDA rganic ehicle. o C20 - Ingenieria Analitica Sl. (URL: [Link])

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Safety & Regulatory Compliance

Safety

N,N,N',N',2-Pentamethylpropane-1,3-diamine proper disposal procedures

Executive Safety & Hazard Assessment Chemical Identity: IUPAC Name: N,N,N',N',2-Pentamethylpropane-1,3-diamine[1][2][3] Common Trade Names: Polycat® 77, Jeffcat® ZR-50[1][2][3] CAS Number: 3855-32-1[1][2][3][4] Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Hazard Assessment

Chemical Identity:

  • IUPAC Name: N,N,N',N',2-Pentamethylpropane-1,3-diamine[1][2][3]

  • Common Trade Names: Polycat® 77, Jeffcat® ZR-50[1][2][3]

  • CAS Number: 3855-32-1[1][2][3][4]

  • Molecular Formula: C₈H₂₀N₂[1][2][3]

Operational Hazard Summary: This tertiary amine is a high-performance catalyst used primarily in polyurethane synthesis.[1][2][3] Unlike simple solvents, its disposal is complicated by its dual nature: it is both corrosive (alkaline) and combustible .[2][3] Improper handling during waste consolidation is a frequent cause of laboratory incidents, specifically unexpected exotherms when mixed with acidic waste streams.[2][3]

ParameterValue / CharacteristicCritical Implication
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable - context dependent)Must be segregated from general organic solvents.[1][2][3]
Flash Point ~84°C (183°F)Class IIIA Combustible Liquid.[2][3] High vapor risk if heated.[2][3][5]
pH > 12.0 (Strong Base)Violent reaction with acids. Causes irreversible eye damage.[2][3]
Skin Absorption Toxic (H311)Permeates standard nitrile gloves rapidly.[2][3]
Aquatic Toxicity Chronic Category 3Zero drain disposal. Illegal to release into sewer systems.[2][3]

Pre-Disposal Characterization & Segregation

The most critical step in amine disposal is segregation .[2][3] You must treat this chemical as a "Segregation Group: Alkali" substance.[2][3]

The "Fatal Three" Incompatibilities
  • Acids (Mineral or Organic): Mixing this amine with acid waste (e.g., HCl, Acetic Acid) will trigger an immediate, violent exothermic neutralization.[1][2] This can boil the waste solvent, over-pressurize the container, and cause a rupture/explosion.[2][3]

  • Nitrosating Agents (Nitrites/Nitrates): Tertiary amines can react with nitrosating agents to form Nitrosamines , which are potent, regulated carcinogens.[1][2] Never consolidate with oxidizers.[2][3]

  • Halogenated Hydrocarbons: While less immediate, prolonged storage with alkyl halides (like Dichloromethane) can lead to quaternization reactions that generate heat and pressure over time.[2]

Storage for Disposal
  • Container: High-density polyethylene (HDPE) or steel drums with phenolic lining.[1][2][3] Avoid aluminum (corrosion risk).[2][3]

  • Labeling: Must be clearly labeled "Hazardous Waste - Corrosive/Combustible - Alkaline Amine."[1][2][3]

Disposal Protocols

Protocol A: Commercial Incineration (Recommended)

Rationale: Incineration is the only method that guarantees the complete destruction of the nitrogenous framework, preventing environmental leaching.[2][3]

  • Waste Stream Identification:

    • Designate a specific waste container for "Basic Organic Waste" or "Alkaline Amines." [2][3]

    • Do not pour into the general "Organic Solvents" carboy unless that carboy is strictly pH-neutral/basic and free of halogens.[2][3]

  • Bulking/Lab Packing:

    • Small Quantities (<500 mL): Keep in original bottle. Place in a "Lab Pack" drum (a larger drum filled with vermiculite/absorbent) for pickup by your hazardous waste contractor.[2][3]

    • Large Quantities (>1 L): Pour into a dedicated HDPE jerrycan.

  • Documentation:

    • List specifically as "N,N,N',N',2-Pentamethylpropane-1,3-diamine" on the waste manifest.[1][2][3] Do not use generic descriptions like "Amine Waste" as this delays processing.

Protocol B: Emergency Spill Disposal

Rationale: Spills of tertiary amines require immediate containment to prevent vapor generation and floor damage.[2][3]

  • PPE Upgrade:

    • Gloves: Switch to Butyl Rubber or Silver Shield/4H .[2][3] Standard Nitrile degrades quickly.[2][3]

    • Respiratory: If outside a fume hood, use a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.[1][2][3]

  • Containment:

    • Do not use paper towels (fire risk due to heat of absorption).[2][3]

    • Use vermiculite , diatomaceous earth , or commercial amine-neutralizing spill pads .[1][2][3]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth HDPE jar.[2][3]

    • Label as "Debris contaminated with Corrosive/Combustible Amine."[2][3]

    • Wipe the surface with a dilute (5%) citric acid solution to neutralize residues, followed by soap and water.[2]

Operational Decision Logic (Visualized)

The following diagram outlines the decision matrix for handling this specific amine waste.

DisposalWorkflow Start Waste: N,N,N',N',2- Pentamethylpropane-1,3-diamine CheckState Is the waste pure or mixed? Start->CheckState Pure Pure Chemical (Expired/Excess) CheckState->Pure Mixed Mixed Solvent Waste CheckState->Mixed LabPack Lab Pack (Original Container) Code: D002/D001 Pure->LabPack CheckpH Check Mixture pH/Composition Mixed->CheckpH Acidic Contains Acids? CheckpH->Acidic Yes Halogen Contains Halogenated Solvents (DCM/Chloroform)? CheckpH->Halogen No Acids Stop STOP! Do Not Mix. Risk of Explosion/Quaternization. Acidic->Stop Halogen->Stop Yes (Long term storage risk) Segregate Segregate into 'Basic Organic' Stream Halogen->Segregate No Vendor Handover to Licensed Incineration Facility Segregate->Vendor LabPack->Vendor

Caption: Decision matrix for segregating and packaging Pentamethylpropane-1,3-diamine waste. Note the critical stop points for acidic or halogenated mixtures.

References

  • PubChem. (2023).[2][3] Compound Summary: N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 3855-32-1).[1][2][3] National Library of Medicine.[2][3] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[2][Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N,N,N',N',2-Pentamethylpropane-1,3-diamine
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Reactant of Route 2
N,N,N',N',2-Pentamethylpropane-1,3-diamine
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